6-O-Acetylcoriatin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H22O7 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[(1S,2R,3S,5R,6R,7R,9R,12S)-12-(2-hydroxypropan-2-yl)-7-methyl-11-oxospiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-2-yl] acetate |
InChI |
InChI=1S/C17H22O7/c1-7(18)24-17-10-9(14(2,3)20)8(22-13(10)19)5-15(17,4)16(6-21-16)11-12(17)23-11/h8-12,20H,5-6H2,1-4H3/t8-,9-,10-,11-,12+,15+,16-,17+/m1/s1 |
InChI Key |
RCDCUCSJAPPGHK-ZCYZFREISA-N |
Isomeric SMILES |
CC(=O)O[C@]12[C@@H]3[C@@H]([C@@H](C[C@]1([C@@]4(CO4)[C@H]5[C@@H]2O5)C)OC3=O)C(C)(C)O |
Canonical SMILES |
CC(=O)OC12C3C(C(CC1(C4(CO4)C5C2O5)C)OC3=O)C(C)(C)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Isolation of 6-O-Acetylcoriatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isolation of 6-O-Acetylcoriatin, a sesquiterpenoid of interest. The document outlines detailed methodologies for its isolation from natural sources and subsequent chemical synthesis, supported by quantitative data and procedural diagrams.
Introduction
This compound is a derivative of Coriatin, a sesquiterpene lactone found in plants of the Coriaria genus.[1][2] Sesquiterpene lactones are a large class of naturally occurring terpenoids known for a wide range of biological activities, which are often attributed to the α-methylene-γ-lactone group present in their structure.[3] The acetylation of these compounds can modify their biological activity and pharmacokinetic properties. This guide details the procedures for obtaining this compound for further research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1432063-63-2 | [4] |
| Molecular Formula | C₁₇H₂₂O₇ | [4] |
| Molecular Weight | 338.35 g/mol | [4] |
| Purity | ≥98% (as commercially available) | [4] |
| Compound Type | Sesquiterpenoid | [4] |
Isolation of Coriatin from Natural Sources
The precursor for the synthesis of this compound, Coriatin, can be isolated from various species of the Coriaria plant, such as Coriaria nepalensis and Coriaria sinica.[1][2] The general workflow for the isolation of sesquiterpene lactones from plant material is depicted below.
Caption: General Workflow for Isolation of Coriatin
Experimental Protocol for Coriatin Isolation
The following is a representative protocol for the isolation of Coriatin from the roots of Coriaria nepalensis, based on methodologies for isolating similar natural products.[5]
-
Plant Material Collection and Preparation: Collect fresh roots of Coriaria nepalensis. Clean the roots to remove any soil and debris, then air-dry them in the shade. Once fully dried, grind the roots into a coarse powder.
-
Extraction: Macerate the powdered root material with ethanol at room temperature for 72 hours. Repeat the extraction process three times to ensure maximum yield. Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. Coriatin, being a moderately polar compound, is expected to be concentrated in the chloroform or ethyl acetate fraction.
-
Chromatographic Separation: Subject the fraction showing the highest concentration of Coriatin (determined by thin-layer chromatography) to column chromatography on silica gel. Elute the column with a gradient of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC) Purification: Further purify the fractions containing Coriatin using preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a methanol-water gradient.
-
Structure Elucidation: Confirm the identity and purity of the isolated Coriatin using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with literature data.[1]
Synthesis of this compound
This compound can be synthesized from its precursor, Coriatin, through an acetylation reaction. The selective O-acylation of a primary alcohol group in sesquiterpene lactones can be achieved using various methods, including biocatalytic and chemical approaches.[6][7]
Caption: Synthesis of this compound
Experimental Protocol for Acetylation
The following protocols describe two potential methods for the synthesis of this compound from Coriatin.
This method utilizes a lipase for selective acylation and is based on protocols for similar sesquiterpene lactones.[6][8]
-
Reaction Setup: In a suitable solvent such as a mixture of methyl tert-butyl ether (MTBE) and acetonitrile (ACN), dissolve Coriatin (10 mM).
-
Addition of Reagents: Add vinyl acetate (100 mM) as the acyl donor and immobilized lipase B from Candida antarctica (e.g., Novozym 435, 20 mg).
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography or HPLC.
-
Work-up and Purification: Once the reaction is complete, filter off the enzyme. Evaporate the solvent and purify the resulting this compound by column chromatography on silica gel.
This protocol is based on standard chemical acetylation methods for hydroxyl-containing natural products.[7][9]
-
Reaction Setup: Dissolve Coriatin in an anhydrous solvent such as pyridine or dichloromethane under an inert atmosphere (e.g., argon).
-
Addition of Reagents: Add acetic anhydride and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).
-
Reaction: Stir the reaction mixture at room temperature until completion, as monitored by TLC.
-
Quenching and Extraction: Quench the reaction by adding water. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.
Quantitative Data Summary
The following table summarizes the expected yields for the synthesis of acetylated sesquiterpene lactones based on literature for similar compounds.
| Reaction | Substrate | Product | Yield (%) | Reference |
| Biocatalytic Acetylation | 11β,13-dihydrolactucin | 11β,13-dihydrolactucin-O-acetate | >99 | [6][8] |
| Biocatalytic Propionylation | 11β,13-dihydrolactucin | 11β,13-dihydrolactucin-O-propionate | >99 | [6][8] |
| Biocatalytic Octanoylation | 11β,13-dihydrolactucin | 11β,13-dihydrolactucin-O-octanoate | 69 | [6][8] |
Conclusion
This guide provides a detailed framework for the isolation of Coriatin and its subsequent conversion to this compound. The presented protocols are based on established methodologies for similar sesquiterpene lactones and can be adapted and optimized for specific laboratory conditions. The availability of pure this compound will facilitate further investigation into its biological activities and potential therapeutic applications.
References
- 1. [Studies on chemical constituents from the root of Coriaria nepalensis wall (Coriaria sinica Maxim)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Constituents from the Seed of Coriaria nepalensis | Semantic Scholar [semanticscholar.org]
- 3. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS:1432063-63-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
- 6. Biocatalytic Regioselective O-acylation of Sesquiterpene Lactones from Chicory: A Pathway to Novel Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Elucidating the Biosynthetic Route of Coriatin and its Acetylated Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Published: November 18, 2025
Abstract
Coriatin, a sesquiterpene lactone found in plants of the Coriaria genus, has garnered interest for its complex chemical structure and potential biological activities.[1][2] This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of coriatin and its acetylated derivatives. Due to a lack of specific studies on coriatin's biosynthesis, this document outlines a putative pathway based on the well-established biosynthesis of related sesquiterpene lactones. It also explores the potential for subsequent acetylation, a common modification of natural products.[3][4] This guide is intended to serve as a foundational resource for researchers investigating the natural product biosynthesis in Coriaria species and for professionals in drug development exploring novel bioactive compounds.
Introduction to Coriatin
Coriatin is a naturally occurring sesquiterpene lactone characterized by a complex polycyclic structure.[1] Sesquiterpenes are a large class of secondary metabolites in plants, synthesized from the C15 precursor farnesyl pyrophosphate (FPP). The biosynthesis of these compounds is of significant interest due to their diverse pharmacological activities. The intricate architecture of coriatin suggests a complex enzymatic cascade is responsible for its formation.
Proposed Biosynthesis of the Coriatin Core Structure
While the precise enzymatic steps leading to coriatin have not been experimentally elucidated, a hypothetical pathway can be proposed based on the known biosynthesis of other sesquiterpene lactones. The pathway is believed to originate from the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, which produce the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
Key Steps:
-
Farnesyl Pyrophosphate (FPP) Synthesis: IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), which is then further elongated with another IPP unit to yield FPP.
-
Sesquiterpene Synthase Activity: A specific terpene synthase likely catalyzes the cyclization of FPP to form a complex carbocation intermediate, which then undergoes rearrangements and deprotonation to yield a stable sesquiterpene hydrocarbon scaffold.
-
Cytochrome P450 Monooxygenase (CYP) Modifications: A series of CYP enzymes are proposed to hydroxylate and further oxidize the sesquiterpene scaffold. These modifications are crucial for the formation of the lactone ring and other oxygenated functionalities characteristic of coriatin.
Below is a DOT script representation of the proposed biosynthetic pathway for the coriatin core.
Acetylation of Coriatin
Acetylation is a common post-biosynthetic modification of natural products, often catalyzed by acetyltransferases.[3][4] This reaction involves the transfer of an acetyl group from acetyl-CoA to a hydroxyl moiety on the substrate molecule. Such modifications can alter the pharmacological properties of a compound, including its solubility, stability, and bioactivity. While acetylated derivatives of coriatin have not been extensively reported, the presence of hydroxyl groups in the coriatin structure suggests that such derivatives could be formed in vivo.
The hypothetical acetylation of the coriatin core is depicted in the following workflow.
Quantitative Data and Experimental Protocols
A comprehensive search of the scientific literature did not yield any specific quantitative data regarding the production of coriatin or its derivatives in Coriaria species. Furthermore, detailed experimental protocols for the elucidation of its biosynthetic pathway are not available. The information presented in this guide is based on general knowledge of sesquiterpene lactone biosynthesis and is intended to provide a framework for future research.
Future Research Directions:
-
Transcriptome and Genome Analysis: Sequencing the genome and transcriptome of a coriatin-producing Coriaria species would be instrumental in identifying candidate genes for terpene synthases and cytochrome P450s.
-
Enzyme Characterization: Heterologous expression and in vitro characterization of candidate enzymes would be necessary to confirm their role in the biosynthetic pathway.
-
Metabolomic Profiling: Advanced metabolomic techniques could be employed to identify intermediates in the biosynthetic pathway and to detect potential acetylated derivatives of coriatin.
Conclusion
The biosynthesis of coriatin and its acetylated derivatives remains an unexplored area of natural product chemistry. This guide provides a hypothetical framework for the biosynthetic pathway based on established principles of sesquiterpene lactone formation. The elucidation of the precise enzymatic steps will require significant further research, including genomic, transcriptomic, and metabolomic approaches. Such studies will not only enhance our understanding of plant secondary metabolism but also have the potential to enable the biotechnological production of coriatin and its derivatives for applications in drug discovery and development.
References
An In-depth Technical Guide on the Core Mechanism of Action of 6-O-Acetylcoriatin on GABA Receptors
Introduction
6-O-Acetylcoriatin belongs to the picrotoxane family of sesquiterpene lactones, a class of compounds known for their potent convulsant and neurotoxic properties. These effects are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides a detailed overview of the mechanism by which picrotoxane sesquiterpenes, and by extension this compound, antagonize GABA-A receptor function. The information is intended for researchers, scientists, and professionals involved in drug development and neuropharmacology.
Core Mechanism of Action: Non-Competitive Antagonism
Unlike competitive antagonists that vie with GABA for its binding site, this compound and its congeners act as non-competitive antagonists .[1] This means they do not bind to the GABA recognition site on the receptor. Instead, they are thought to bind to a distinct site located within the integral chloride (Cl⁻) ion channel of the GABA-A receptor.[2]
Activation of the GABA-A receptor by GABA normally leads to the opening of this channel, allowing an influx of chloride ions that hyperpolarizes the neuron and thus inhibits the firing of an action potential.[3] By binding within the pore, picrotoxane-like compounds physically obstruct the passage of chloride ions, effectively blocking the inhibitory action of GABA regardless of whether GABA is bound to the receptor.[2] This mode of action classifies them as channel blockers.
Quantitative Data on Picrotoxin-GABA-A Receptor Interaction
The following table summarizes quantitative data obtained from electrophysiological and binding studies on picrotoxin, which serves as a proxy for this compound. These values are indicative of the potency of this class of compounds in blocking GABA-A receptor function.
| Parameter | Value | Receptor Subtype/Preparation | Experimental Method | Reference |
| IC₅₀ | 2.2 µM | GABA-A (α5β3γ2) in HEK293 cells | Automated Patch Clamp (QPatch) | [4] |
| IC₅₀ | 0.8 µM | GABA-A (α5β3γ2) in HEK293 cells (with 30 µM GABA) | Automated Patch Clamp (QPatch) | [4] |
| IC₅₀ | 0.6 ± 0.1 µM | Homomeric GABAρ₁ receptors in Xenopus oocytes | Two-Electrode Voltage Clamp | [5] |
Experimental Protocols
Detailed methodologies are crucial for the study of compounds like this compound. Below are outlines of key experimental protocols used to characterize non-competitive antagonists of the GABA-A receptor.
1. Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is widely used to study the function of ion channels, including GABA-A receptors, expressed in a heterologous system.
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2). The oocytes are then incubated for 2-5 days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard frog Ringer's solution.
-
Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are inserted into the oocyte. One electrode measures the membrane potential (voltage-sensing), and the other injects current (current-passing).
-
The oocyte is voltage-clamped at a holding potential, typically between -60 mV and -80 mV.
-
-
Drug Application:
-
A baseline GABA-evoked current is established by applying a known concentration of GABA (e.g., the EC₅₀ concentration) to the perfusion solution.
-
To test the effect of this compound, the oocyte is pre-incubated with the compound for a set period before co-application with GABA.
-
The reduction in the amplitude of the GABA-evoked current in the presence of the antagonist is measured.
-
-
Data Analysis: Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration. The IC₅₀ value, the concentration of the antagonist that causes 50% inhibition of the maximal GABA response, is then calculated.[5]
2. Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound to a specific receptor site. For picrotoxin-like compounds, a common radioligand is [³H]TBOB (t-butylbicyclo[2.2.2]phosphorothionate), which binds to the picrotoxin site.
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a buffered solution and centrifuged to isolate the cell membranes, which are rich in GABA-A receptors.
-
Binding Reaction:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand (e.g., [³H]TBOB).
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the picrotoxin site.
-
The reaction is allowed to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) can be determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualizations
Caption: GABA-A receptor signaling and the inhibitory action of this compound.
Caption: Workflow for electrophysiological characterization of a GABA-A receptor antagonist.
Caption: Comparison of different GABA-A receptor modulator mechanisms.
Conclusion
This compound, as a member of the picrotoxane family, is a non-competitive antagonist of the GABA-A receptor. Its mechanism of action involves the direct blockade of the chloride ion channel, which prevents the influx of chloride ions and thereby inhibits the primary pathway of fast synaptic inhibition in the central nervous system. This action underlies its potent convulsant properties. The quantitative data from its structural analog, picrotoxin, confirm a high-affinity interaction with the receptor channel. The experimental protocols described provide a framework for the detailed characterization of this compound and other novel picrotoxane-like compounds, which is essential for both understanding their neurotoxicology and exploring their potential as pharmacological tools.
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sophion.com [sophion.com]
- 5. Studies on the mechanisms of action of picrotoxin, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Neurotoxic Effects of 6-O-Acetylcoriatin: A Technical Guide
Disclaimer: As of late 2025, publicly available research specifically detailing the neurotoxic effects of 6-O-Acetylcoriatin in vitro is not available. The following guide is a representative model based on established methodologies and data presentation formats used in neurotoxicology research for other compounds. The quantitative data and specific experimental details provided herein are illustrative examples to guide researchers in designing and interpreting studies on novel compounds like this compound.
Introduction
This technical guide provides a comprehensive overview of the methodologies and potential findings related to the in vitro neurotoxic effects of this compound. The aim is to offer a structured framework for researchers, scientists, and drug development professionals to investigate the neurotoxic potential of this and similar compounds. The guide covers essential data presentation, detailed experimental protocols, and visualization of potential signaling pathways.
Data Presentation: Quantitative Neurotoxicity Data
The following tables summarize hypothetical quantitative data on the neurotoxic effects of this compound on a model neuronal cell line (e.g., SH-SY5Y).
Table 1: Dose-Dependent Effects of this compound on Neuronal Cell Viability
| Concentration (µM) | Cell Viability (%) (MTT Assay) | LDH Release (% of Control) |
| 0 (Control) | 100 ± 4.5 | 0 ± 2.1 |
| 1 | 95 ± 5.2 | 5 ± 1.8 |
| 10 | 78 ± 6.1 | 22 ± 3.5 |
| 50 | 45 ± 4.8 | 55 ± 4.2 |
| 100 | 21 ± 3.9 | 79 ± 5.1 |
| IC50 (µM) | 48.2 | N/A |
Table 2: Time-Course of this compound-Induced Neurotoxicity (50 µM)
| Incubation Time (hours) | Cell Viability (%) (MTT Assay) | Caspase-3 Activity (Fold Change) |
| 0 | 100 ± 4.5 | 1.0 ± 0.2 |
| 6 | 85 ± 5.3 | 1.8 ± 0.4 |
| 12 | 62 ± 6.0 | 3.5 ± 0.6 |
| 24 | 45 ± 4.8 | 5.2 ± 0.8 |
| 48 | 31 ± 4.1 | 3.1 ± 0.5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro neurotoxicity studies.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for neurotoxicity studies.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation (Optional but Recommended): To obtain more neuron-like characteristics, SH-SY5Y cells can be differentiated by treatment with retinoic acid (e.g., 10 µM) for 5-7 days.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made in the cell culture medium to achieve the final desired concentrations. A vehicle control (medium with the same concentration of DMSO without the compound) must be included in all experiments.
-
Treatment: Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays) and allowed to adhere overnight. The culture medium is then replaced with medium containing the different concentrations of this compound or the vehicle control.
Neurotoxicity Assays
-
MTT Assay for Cell Viability:
-
After the desired incubation period, the treatment medium is removed.
-
MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
-
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity:
-
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
-
After treatment, an aliquot of the cell culture supernatant is collected.
-
The LDH activity in the supernatant is measured using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Results are typically expressed as a percentage of the positive control (cells treated with a lysis buffer).
-
-
Caspase-3 Activity Assay for Apoptosis:
-
Apoptosis, or programmed cell death, is often assessed by measuring the activity of key executioner caspases like caspase-3.
-
After treatment, cells are lysed, and the protein concentration of the lysate is determined.
-
A specific amount of protein is incubated with a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
The cleavage of the substrate is measured over time using a fluorometer or spectrophotometer.
-
Caspase-3 activity is expressed as a fold change relative to the vehicle-treated control.
-
Visualization of Potential Mechanisms
The following diagrams illustrate hypothetical signaling pathways and experimental workflows that could be involved in this compound-induced neurotoxicity.
Experimental Workflow
Caption: Experimental workflow for in vitro neurotoxicity assessment.
Hypothetical Signaling Pathway for Neurotoxicity
Caption: Potential apoptosis signaling pathway induced by a neurotoxin.
Conclusion
This guide outlines a foundational approach for investigating the in vitro neurotoxic effects of this compound. By employing standardized cell models and a battery of validated assays, researchers can systematically characterize the dose-dependent and time-course effects of the compound. Furthermore, the exploration of underlying molecular mechanisms, such as the induction of oxidative stress and apoptosis, is critical for a comprehensive understanding of its neurotoxic potential. The provided templates for data presentation and pathway visualization serve as a blueprint for reporting findings in a clear and concise manner, facilitating comparison with other neurotoxic agents and informing future drug development and risk assessment efforts.
Unveiling the Antifeedant Potential of 6-O-Acetylcoriatin and its Analogs Against Insect Pests: A Technical Guide
A comprehensive examination of the insect-deterring properties of acetylated sesquiterpene lactones derived from the genus Coriaria, with a focus on analogs of the requested compound, 6-O-Acetylcoriatin.
Executive Summary
While specific research on the antifeedant properties of this compound is not publicly available, this technical guide consolidates current knowledge on closely related and well-documented toxic sesquiterpene lactones isolated from Coriaria species, such as tutin and coriatin, and their acetylated derivatives. These compounds have demonstrated significant antifeedant and insecticidal activities against various insect pests. This document provides a detailed overview of their efficacy, experimental methodologies, and proposed mechanisms of action, offering valuable insights for researchers, scientists, and drug development professionals in the field of botanical insecticides.
Introduction: The Promise of Coriaria Sesquiterpene Lactones
The genus Coriaria is known for producing a variety of toxic secondary metabolites, among which sesquiterpene lactones like tutin and coriatin are prominent. These compounds are part of the plant's natural defense mechanism against herbivores. The acetylation of these natural products, a common chemical modification, can significantly alter their biological activity. This guide focuses on the antifeedant properties of these acetylated compounds, which represent a promising avenue for the development of novel, plant-derived insecticides.
Antifeedant and Insecticidal Activity of Tutin and its Derivatives
Tutin, a potent sesquiterpene lactone from Coriaria sinica Maxim, has been the subject of several studies investigating its effects on insect pests. Research has demonstrated its antifeedant, insecticidal, and paralytic effects, as well as its impact on the weight of target insects.[1]
Quantitative Data on Antifeedant and Insecticidal Effects
To understand the structure-activity relationship, several acylation derivatives of tutin have been synthesized and evaluated for their antifeedant activity against the oriental armyworm, Mythimna separata. The following table summarizes the reported activities.
| Compound | Insect Species | Bioassay Type | Concentration | Antifeedant Activity (%) | Mortality (%) | Paralysis (%) | Weight Change | Citation |
| Tutin | Mythimna separata | Not Specified | Not Specified | Significant | Significant | Significant | Weight Loss | [1] |
| 2-iso-butenoyltutin (1b) | Mythimna separata | Not Specified | Not Specified | Most Potent | Not Specified | Not Specified | Not Specified | [1] |
| Tutin Derivatives (general) | Mythimna separata | Not Specified | Not Specified | Active | Not Specified | Not Specified | Not Specified | [1] |
Experimental Protocols
The evaluation of antifeedant and insecticidal properties of these compounds involves standardized bioassays. While specific protocols for this compound are unavailable, the methodologies used for analogous compounds provide a clear framework.
Insect Rearing
The target insect pests, such as Mythimna separata, are typically reared in controlled laboratory conditions to ensure a uniform population for bioassays. This involves maintaining specific temperature, humidity, and photoperiod, and providing a suitable artificial diet.
Antifeedant Bioassay (Leaf Disc No-Choice Method)
A common method to assess antifeedant activity is the leaf disc no-choice bioassay.
-
Preparation of Test Solutions: The test compounds (e.g., tutin derivatives) are dissolved in an appropriate solvent, such as acetone, to prepare a range of concentrations.
-
Treatment of Leaf Discs: Leaf discs of a suitable host plant (e.g., cabbage for M. separata) are dipped into the test solutions for a specific duration. Control discs are treated with the solvent alone.
-
Experimental Setup: A single, pre-starved larva is placed in a petri dish containing a treated leaf disc.
-
Data Collection: After a defined period (e.g., 24, 48, and 72 hours), the area of the leaf disc consumed by the larva is measured.
-
Calculation of Antifeedant Activity: The Antifeedant Index (AFI) or percentage of antifeedant activity is calculated using a standard formula that compares the consumption of treated discs to control discs.
Insecticidal Bioassay (Topical Application)
To determine the direct toxicity of the compounds, a topical application method is often employed.
-
Preparation of Test Solutions: Serial dilutions of the test compounds are prepared in a suitable solvent.
-
Application: A precise volume (e.g., 1 µL) of the test solution is applied to the dorsal thorax of individual insects using a microsyringe. Control insects are treated with the solvent only.
-
Observation: The insects are observed at regular intervals (e.g., 24, 48, and 72 hours) for mortality and any signs of paralysis.
-
Data Analysis: The lethal concentration (LC50) or lethal dose (LD50) values are calculated using probit analysis.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental processes and proposed biological mechanisms.
Caption: Workflow for a typical leaf disc no-choice antifeedant bioassay.
Proposed Mechanism of Action: A Neurotoxic Effect
The antifeedant and insecticidal actions of sesquiterpene lactones like tutin are believed to be mediated through their neurotoxic effects. While the precise signaling pathways are still under investigation, the available evidence points towards the disruption of normal nerve function.
Tutin is known to have an excitatory picrotoxin-like effect, which suggests it may act on GABA (gamma-aminobutyric acid) receptors in the insect's central nervous system. GABA is the primary inhibitory neurotransmitter in insects, and its disruption can lead to hyperexcitation, convulsions, paralysis, and ultimately death.
Caption: Proposed signaling pathway for the neurotoxic antifeedant action of tutin.
Conclusion and Future Directions
While direct data on this compound remains elusive, the significant antifeedant and insecticidal activities of the closely related compound tutin and its acetylated derivatives highlight the potential of this class of molecules for pest management. Further research is warranted to isolate or synthesize this compound and systematically evaluate its biological activity against a broader range of insect pests. Elucidating the precise molecular targets and signaling pathways will be crucial for the rational design of more potent and selective botanical insecticides. The findings presented in this guide provide a solid foundation for future investigations into the promising field of Coriaria-derived pest control agents.
References
In-depth Technical Guide: Pharmacokinetics and Metabolism of 6-O-Acetylcoriatin
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the pharmacokinetics and metabolism of 6-O-Acetylcoriatin. Despite its known origin from the plant Coriaria nepalensis, a species recognized for its toxic properties, detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this specific compound appear to be unavailable in the public domain.
This compound is a derivative of coriatin, a sesquiterpene lactone belonging to the picrotoxane family of compounds. These compounds, including the well-documented toxins coriamyrtin and tutin, are known for their neurotoxic effects, primarily acting as antagonists of the GABA-A receptor, which can lead to convulsions. However, the scientific focus has predominantly been on the toxicological effects and chemical structures of these compounds rather than their pharmacokinetic profiles.
Consequently, the core requirements of this technical guide—presenting quantitative data in structured tables, providing detailed experimental protocols, and visualizing signaling pathways—cannot be fulfilled due to the absence of foundational research data.
For researchers, scientists, and drug development professionals interested in this area, this highlights a critical need for foundational research to characterize the ADME properties of this compound and other related toxic compounds from the Coriaria genus. Such studies would be essential for a comprehensive risk assessment and for understanding the potential therapeutic or toxicological implications of these natural products.
Future research in this field would need to establish and validate bioanalytical methods for the quantification of this compound in biological matrices. Subsequent in vitro studies using liver microsomes, hepatocytes, and recombinant enzymes, as well as in vivo studies in appropriate animal models, would be necessary to elucidate the pharmacokinetic profile and metabolic fate of this compound.
Until such research is conducted and published, a detailed and in-depth technical guide on the pharmacokinetics and metabolism of this compound cannot be compiled.
In Silico Modeling of 6-O-Acetylcoriatin: A Technical Guide to Target Identification and Binding Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive in silico workflow for the characterization of 6-O-Acetylcoriatin, a derivative of the natural product Coriatin, which has been associated with anti-schizophrenia activity. As the specific protein targets of this compound are not yet elucidated, this document provides a systematic approach beginning with computational target prediction, followed by detailed protocols for molecular docking and molecular dynamics simulations to investigate its binding to a high-priority hypothetical target. The methodologies and data presentation formats described herein are intended to serve as a robust framework for researchers engaged in the computational assessment of novel bioactive compounds.
Introduction
This compound is an acetylated derivative of Coriatin, a sesquiterpene lactone isolated from plants of the Coriaria genus. The parent compound, Coriatin, has been reported to exhibit anti-schizophrenia activity, suggesting that its derivatives may interact with neurological targets. However, the precise molecular mechanism and protein interactions of this compound remain unknown. This guide presents a structured in silico approach to bridge this knowledge gap, starting from the identification of putative protein targets to the detailed characterization of the ligand-protein binding dynamics.
Given the reported biological activity, this whitepaper will use the Dopamine D2 receptor (DRD2), a well-established target for antipsychotic drugs, as a hypothetical protein of interest for demonstrating the experimental protocols.
Part I: Target Identification and Prioritization
The initial and most critical step is to identify potential protein targets of this compound. Reverse pharmacophore mapping and ligand similarity-based methods are powerful in silico techniques for this purpose.
Experimental Protocol: Target Prediction
-
Ligand Preparation:
-
Obtain the 2D structure of this compound (e.g., from a chemical database or by drawing it in a molecular editor).
-
Convert the 2D structure to a 3D conformation using a tool like Open Babel or the ligand preparation modules in molecular modeling suites.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
-
Target Prediction using Web Servers:
-
Submit the prepared 3D structure of this compound to multiple target prediction web servers. It is recommended to use a consensus approach by combining results from several platforms.
-
SwissTargetPrediction: Utilizes a combination of 2D and 3D similarity to known ligands to predict targets.
-
PharmMapper: Identifies potential targets by fitting the query molecule to a large database of pharmacophore models derived from known protein-ligand complexes.
-
SuperPred: Predicts the ATC (Anatomical Therapeutic Chemical) classification of the compound and its likely protein targets based on ligand similarity.
-
-
-
Target Prioritization:
-
Compile a list of all predicted targets from the different servers.
-
Filter this list based on the known "anti-schizophrenia activity." Prioritize targets that are implicated in the pathophysiology of schizophrenia, such as dopamine receptors, serotonin receptors, glutamate receptors, and related signaling proteins.
-
Further rank the prioritized targets based on the confidence scores or probabilities provided by the prediction servers. The Dopamine D2 receptor would be a high-priority candidate in this context.
-
Part II: Molecular Docking and Binding Affinity Estimation
Once a high-priority target is selected (hypothetically, the Dopamine D2 receptor), molecular docking is performed to predict the binding pose and estimate the binding affinity of this compound.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Receptor Preparation:
-
Download the 3D structure of the human Dopamine D2 receptor from the Protein Data Bank (PDB).
-
Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove water molecules, co-crystallized ligands, and any non-essential protein chains.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) to the receptor.
-
Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.
-
-
Ligand Preparation:
-
Ensure the 3D structure of this compound is in a low-energy conformation.
-
Assign rotatable bonds and save the ligand in the PDBQT format.
-
-
Grid Box Definition:
-
Identify the binding site of the receptor. This can be inferred from the position of a co-crystallized ligand or by using binding site prediction tools.
-
Define a grid box that encompasses the entire binding site. The center and dimensions of the box need to be specified in the docking configuration file.
-
-
Docking Execution:
-
Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the desired output file name.
-
Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt
-
-
Results Analysis:
-
Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the top-ranked binding pose in complex with the receptor to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Data Presentation: Docking Results
| Ligand | Target Protein | Top Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | Dopamine D2 Receptor | -9.2 | ASP114, SER193, PHE389, TRP386 |
| Haloperidol (Control) | Dopamine D2 Receptor | -11.1[1][2] | ASP114, VAL115, SER193, PHE390 |
Part III: Molecular Dynamics (MD) Simulation
To assess the stability of the predicted binding pose and to gain insights into the dynamic behavior of the complex, an all-atom MD simulation is performed.
Experimental Protocol: MD Simulation with GROMACS
-
System Preparation:
-
Use the top-ranked docked complex of this compound and the Dopamine D2 receptor as the starting structure.
-
Generate the ligand topology and parameter files using a tool like the CHARMM General Force Field (CGenFF) server or AnteChamber.
-
Embed the complex in a lipid bilayer (e.g., POPC) and solvate with a suitable water model (e.g., TIP3P).
-
Add ions to neutralize the system and to mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform a steep descent energy minimization to remove any steric clashes in the initial system setup.
-
-
Equilibration:
-
Perform a two-phase equilibration. First, a constant volume, constant temperature (NVT) equilibration to stabilize the temperature of the system.
-
Second, a constant pressure, constant temperature (NPT) equilibration to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.
-
-
Production MD:
-
Run the production MD simulation for a sufficient duration (e.g., 100-200 ns) without any position restraints.
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to calculate various quantitative metrics.
-
Root Mean Square Deviation (RMSD): To assess the overall structural stability of the protein and the ligand's binding pose. A stable system will show a plateau in the RMSD plot over time.
-
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein.
-
Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to calculate the binding free energy, providing a more accurate estimation than docking scores.
-
-
Data Presentation: MD Simulation Metrics
| Metric | This compound-DRD2 Complex (Hypothetical) | Interpretation |
| Average Protein RMSD | 2.5 ± 0.3 Å | Indicates the protein structure is stable throughout the simulation. |
| Average Ligand RMSD | 1.8 ± 0.5 Å | Suggests the ligand remains stably bound in the predicted pose. |
| Average RMSF of Binding Site Residues | 1.2 ± 0.4 Å | Low fluctuation indicates a stable binding pocket. |
| MM/PBSA Binding Free Energy | -45.5 ± 5.2 kcal/mol | A favorable binding free energy, suggesting a strong interaction. |
Visualization of Workflows and Pathways
In Silico Experimental Workflow
Caption: Workflow for in silico target identification and binding analysis.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical antagonism of the Dopamine D2 signaling pathway.
Conclusion
This guide provides a detailed framework for the computational investigation of this compound, a compound with potential therapeutic relevance for schizophrenia. By following the outlined protocols for target prediction, molecular docking, and molecular dynamics simulations, researchers can systematically identify and characterize the molecular interactions of this and other novel compounds. The presented workflow, while demonstrated with a hypothetical target, is broadly applicable and serves as a foundational approach in modern, computer-aided drug discovery.
References
Literature review of sesquiterpene lactones from Coriaria species
An In-depth Review of Sesquiterpene Lactones from Coriaria Species
For Researchers, Scientists, and Drug Development Professionals
The genus Coriaria, belonging to the family Coriariaceae, comprises shrubs found in various parts of the world. Traditionally, some species have been used in folk medicine; for instance, Coriaria nepalensis has been used to treat ailments like numbness and traumatic injuries.[1][2] However, the genus is more widely known for its extreme toxicity, with ingestion of its fruits or leaves causing severe neurological symptoms, including convulsions, delirium, and potentially death.[3][4] The primary agents responsible for both the bioactivity and the toxicity are a class of picrotoxane-type sesquiterpene lactones.[1][5]
These compounds, characterized by a highly oxygenated and strained polycyclic structure, have garnered significant interest from researchers.[3] Their potent effects on the central nervous system, primarily as antagonists of inhibitory neurotransmitter receptors, make them valuable tools for neurobiological research and potential starting points for drug development.[6][7][8] This review provides a comprehensive overview of the sesquiterpene lactones isolated from Coriaria species, detailing their chemical diversity, biological activities, and the experimental methodologies used for their study.
Identified Sesquiterpene Lactones in Coriaria Species
Numerous picrotoxane sesquiterpenoids have been isolated and identified from various species of the Coriaria genus. Picrotoxane sesquiterpenes are widely distributed in plants like those from the Coriariaceae and Menispermaceae families.[9] The primary compounds, tutin and coriamyrtin, are accompanied by a range of related structures, including glycosides and novel skeletal variants. A summary of these compounds is presented in Table 1.
Table 1: Sesquiterpene Lactones Isolated from Coriaria Species
| Compound Name | Coriaria Species | Plant Part | Reference(s) |
| Tutin | C. japonica, C. nepalensis, C. microphylla, C. ruscifolia | Achenes (seeds), Leaves | [3][5][10][11][12] |
| Coriamyrtin | C. myrtifolia, C. nepalensis, C. microphylla | Leaves, Fruits | [2][6][8] |
| Corianin | C. japonica, C. sinica | Achenes (seeds) | [10][11][13] |
| Dihydrotutin | C. japonica | Achenes (seeds) | [10][13] |
| Coriarin | C. japonica | Achenes (seeds) | [10][13] |
| Nepalactone A | C. nepalensis | Root barks | [1][2] |
| Nepalactone B | C. nepalensis | Root barks | [1][2] |
| Coriatone | C. nepalensis | Not specified | [14][15] |
| Corianlactone | C. nepalensis | Not specified | [14][15] |
| Apocoriamyrtin | C. japonica | Not specified | [11] |
Biological Activities and Mechanisms of Action
The sesquiterpene lactones from Coriaria exhibit a narrow but potent range of biological activities, primarily centered on the nervous system. Their effects are attributed to their strained molecular structure, which includes epoxide and lactone rings.[3]
Neurotoxicity and Convulsant Activity
The most prominent bioactivity of Coriaria sesquiterpenes is their potent neurotoxicity. Compounds like tutin and coriamyrtin are powerful convulsants.[3][8] Their mechanism of action involves the antagonism of major inhibitory neurotransmitter receptors in the central nervous system.
-
GABAa Receptor Antagonism : Coriamyrtin and related compounds act as potent non-competitive antagonists of the γ-aminobutyric acid (GABA) type A receptor.[6][8] GABA is the primary inhibitory neurotransmitter in the brain. Its binding to the GABAa receptor opens an intrinsic chloride ion channel, leading to hyperpolarization of the neuron and inhibition of signal transmission. By blocking this channel, Coriaria toxins prevent this inhibitory effect, leading to neuronal hyperexcitability and convulsions.[6][8]
-
Glycine Receptor Antagonism : Tutin is also a potent antagonist of the glycine receptor, which is a major inhibitory receptor in the spinal cord and brainstem.[3][7] Similar to the GABAa receptor, the glycine receptor is a ligand-gated chloride channel. Inhibition of this receptor by tutin also leads to disinhibition and subsequent convulsant effects.[7]
The diagram below illustrates the mechanism of GABAa receptor antagonism by Coriaria sesquiterpene lactones.
Caption: Mechanism of neurotoxicity via GABAa receptor antagonism.
Other Biological Activities
While neurotoxicity is dominant, other activities have been reported, suggesting potential therapeutic applications if the toxicity can be mitigated.
-
Neurotrophic Activity : Two new picrotoxane sesquiterpene glycosides, nepalactones A and B, were isolated from the root barks of Coriaria nepalensis.[1] A derivative of nepalactone A (compound 1c) was found to significantly enhance nerve growth factor (NGF)-mediated neurite outgrowth in rat pheochromocytoma (PC12) cells, suggesting potential for treating neurological disorders.[1][2]
-
Insecticidal and Antifeedant Activity : Tutin and its acylated derivatives have demonstrated antifeedant properties against the insect Mythimna separata.[11][16] Coriamyrtin and tutin have also been noted for their general insecticidal properties.[1][2]
-
Potential in Schizophrenia Treatment : Early reports suggested that coriamyrtin and tutin were bioactive substances for the treatment of schizophrenia.[1][2][5] Corianin, from C. japonica, was also investigated for this purpose.[1] However, this application is limited by the compounds' severe toxicity.
-
Cytotoxicity : The novel sesquiterpenes coriatone and corianlactone, isolated from C. nepalensis, were evaluated for cytotoxicity against the K562 human leukemia cell line. They showed only weak activity, with IC50 values greater than 50 µg/mL.[14][15]
A summary of the quantitative biological activity data is provided in Table 2.
Table 2: Quantitative Biological Activity of Coriaria Sesquiterpene Lactones
| Compound | Biological Activity | Assay/Model | Result | Reference(s) |
| Coriamyrtin | Convulsant Toxicity | Mouse (i.p.) | LD50: 3 mg/kg | [4] |
| Tutin | Convulsant Toxicity | Mouse (i.p.) | LD50: 3.0 mg/kg | [12] |
| Coriatone | Cytotoxicity | K562 cells | IC50 > 50 µg/mL | [14][15] |
| Corianlactone | Cytotoxicity | K562 cells | IC50 > 50 µg/mL | [14][15] |
| Nepalactone A derivative (1c) | Neurotrophic | PC12 cells (10 µM) | ~55% neurite-bearing cells (vs. ~21% for NGF control) | [1][17] |
Experimental Protocols
The isolation and structural elucidation of sesquiterpene lactones from Coriaria species follow a standardized phytochemical workflow. The methodologies are critical for obtaining pure compounds for structural analysis and bioassays.
General Extraction and Isolation
The process begins with the collection and processing of plant material, followed by solvent extraction and chromatographic separation.
-
Plant Material Preparation : The specific plant part (e.g., root barks, achenes, leaves) is collected, dried (often shade-dried), and ground into a fine powder to maximize the surface area for extraction.[1][10][18]
-
Solvent Extraction : The powdered material is extracted exhaustively with a suitable organic solvent. Common choices include ethanol, methanol, or acetone, often using methods like reflux or maceration to ensure efficient extraction.[11][18]
-
Solvent Partitioning and Fractionation : The crude extract is concentrated under reduced pressure. It is then typically suspended in water and partitioned sequentially with solvents of increasing polarity, such as petroleum ether (to remove non-polar compounds like fats and chlorophyll), chloroform, and ethyl acetate (EtOAc), where sesquiterpene lactones are often concentrated.[11]
-
Column Chromatography : The bioactive fraction (e.g., the EtOAc fraction) is subjected to various chromatographic techniques for purification.
-
VLC/Silica Gel CC : Vacuum Liquid Chromatography (VLC) or conventional Column Chromatography (CC) using silica gel is a common first step. The column is eluted with a gradient of solvents, typically mixtures of hexane or petroleum ether with ethyl acetate, to separate compounds based on polarity.[1][11]
-
Further Purification : Fractions containing the compounds of interest are often further purified using techniques like Sephadex LH-20 chromatography or High-Performance Liquid Chromatography (HPLC), often on a semi-preparative scale.
-
The general workflow for this process is visualized below.
Caption: General workflow for extraction and isolation.
Structural Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass of the molecule, which allows for the calculation of its molecular formula.[1][2]
-
Infrared (IR) Spectroscopy : IR spectroscopy helps identify the functional groups present in the molecule. For sesquiterpene lactones, characteristic absorption bands for hydroxyl (-OH) and γ-lactone carbonyl (C=O) groups are typically observed.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for determining the complete carbon-hydrogen framework.
-
1D NMR : 1H NMR provides information about the number and types of protons, while 13C NMR and DEPT experiments reveal the number and types of carbon atoms (CH3, CH2, CH, C).[1]
-
2D NMR : Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.[1][14]
-
-
X-ray Crystallography : If a suitable single crystal of the compound can be grown, X-ray diffraction analysis provides unambiguous proof of the structure and its absolute stereochemistry.[14][19]
Conclusion and Future Perspectives
The Coriaria genus is a rich source of picrotoxane-type sesquiterpene lactones with potent and specific neurological activities. The primary compounds, tutin and coriamyrtin, are well-characterized convulsants that act as antagonists of GABAa and glycine receptors. While their extreme toxicity precludes direct therapeutic use, they remain invaluable as pharmacological tools for studying inhibitory neurotransmission.
Recent discoveries of novel compounds like the nepalactones with neurotrophic properties highlight the potential for finding medically relevant scaffolds within this class.[1] Future research should focus on:
-
Bioactivity-Guided Isolation : Exploring other Coriaria species and different plant parts to isolate new sesquiterpenoids.
-
Semi-synthesis and Derivatization : Modifying the structures of known toxic compounds (e.g., tutin) to reduce toxicity while retaining or enhancing other desirable activities, such as the neurotrophic or insecticidal effects.
-
Mechanism of Action Studies : Further elucidating the specific binding sites and molecular interactions of these lactones with their target receptors to better understand their function and to guide the design of new molecules.
For drug development professionals, the unique and rigid framework of the picrotoxane skeleton offers a challenging but potentially rewarding starting point for the development of novel modulators of central nervous system targets.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Tutin (toxin) - Wikipedia [en.wikipedia.org]
- 4. Coriamyrtin [drugfuture.com]
- 5. Picrotoxane Sesquiterpene Glycosides and a Coumarin Derivative from Coriaria nepalensis and Their Neurotrophic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coriamyrtin | C15H18O5 | CID 76966357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tutin - American Chemical Society [acs.org]
- 8. Coriamyrtin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The isolation and structure elucidation of a new sesquiterpene lactone from the poisonous plant Coriaria japonica (Coriariaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tutin [drugfuture.com]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Coriatone and corianlactone, two novel sesquiterpenes from Coriaria nepalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. TUTIN | 2571-22-4 [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. Page loading... [wap.guidechem.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
LC-MS/MS method for detection of 6-O-Acetylcoriatin in plant extracts
An LC-MS/MS Method for the Sensitive and Specific Detection of 6-O-Acetylcoriatin in Plant Extracts
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a neurotoxic sesquiterpenoid belonging to the picrotoxane family of compounds. These toxins are found in plants of the Coriaria genus and are known for their potent antagonistic activity on GABAA receptors in the central nervous system. The presence and quantification of these toxins in plant extracts are crucial for phytochemical studies, drug development, and safety assessment of herbal products. This application note provides a detailed protocol for the detection and quantification of this compound in plant extracts using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodology is based on established principles for the analysis of sesquiterpenoids and related neurotoxins from plant matrices.
Chemical Information
-
Compound: this compound
-
CAS Number: 1432063-63-2
-
Molecular Formula: C₁₇H₂₂O₇
-
Molecular Weight: 338.35 g/mol
-
Class: Sesquiterpenoid (Picrotoxane type)
Experimental Protocols
1. Materials and Reagents
-
Analytical Standard: this compound (≥98% purity), commercially available.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (LC-MS grade).
-
Plant Material: Dried and powdered leaves of the plant of interest.
-
Solid-Phase Extraction (SPE): C18 cartridges (e.g., 500 mg, 6 mL).
2. Sample Preparation: Extraction from Plant Material
This protocol is a general guideline and may require optimization based on the specific plant matrix.
-
Homogenization: Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Extraction:
-
Add 20 mL of 80% methanol in water to the tube.
-
Vortex for 1 minute to ensure the sample is fully wetted.
-
Sonicate in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge at 4,000 rpm for 15 minutes.
-
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.
-
Re-extraction: Repeat the extraction process on the plant pellet with another 20 mL of 80% methanol to ensure complete extraction.
-
Pooling and Filtration: Combine the supernatants from both extractions and filter through a 0.22 µm syringe filter into a collection vial.
-
Solvent Evaporation: Evaporate the solvent from the filtered extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 2 mL of 50% methanol.
3. Sample Clean-up: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the reconstituted extract (2 mL) onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elution: Elute the target analyte with 5 mL of 90% methanol.
-
Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). The sample is now ready for LC-MS/MS analysis.
4. LC-MS/MS Method
The following parameters are a starting point and should be optimized for the specific instrument used.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions (Predicted)
The following MRM transitions are proposed based on the structure of this compound and known fragmentation patterns of similar picrotoxane sesquiterpenoids. These transitions must be confirmed by infusing a standard solution of this compound and optimizing the collision energies.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation | Use |
| [M+H]⁺ 339.1 | 321.1 | [M+H - H₂O]⁺ | Quantifier |
| [M+H]⁺ 339.1 | 279.1 | [M+H - CH₃COOH]⁺ | Qualifier |
| [M+H]⁺ 339.1 | 151.1 | Further fragmentation of the core structure | Qualifier |
Data Presentation
Table 1: Method Validation Parameters (Hypothetical Data)
This table presents hypothetical performance data for the developed LC-MS/MS method. Actual values must be determined through experimental validation.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (Recovery %) | 85-110% |
| Matrix Effect (%) | 90-115% |
Table 2: Quantification of this compound in Plant Samples (Hypothetical Data)
This table illustrates how quantitative results could be presented for different plant extracts.
| Sample ID | Plant Species | Tissue | Concentration (µg/g dry weight) |
| PL-01 | Coriaria japonica | Leaves | 15.2 |
| PL-02 | Coriaria nepalensis | Leaves | 8.7 |
| PL-03 | Control Species | Leaves | Not Detected |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the extraction and LC-MS/MS analysis of this compound.
Signaling Pathway/Logical Relationship Diagram
Caption: Proposed fragmentation of this compound in positive ESI mode.
Application Notes and Protocols: Cell-Based Assays to Evaluate the Neurotoxicity of 6-O-Acetylcoriatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-Acetylcoriatin is a novel compound with potential therapeutic applications. However, before it can be considered for further development, a thorough evaluation of its safety profile, particularly its potential for neurotoxicity, is essential. This document provides a comprehensive set of protocols for cell-based assays designed to assess the neurotoxic potential of this compound. The described assays will investigate its effects on neuronal cell viability, apoptosis, oxidative stress, and neuroinflammation. These protocols are designed to be performed using relevant neuronal cell models, such as the human neuroblastoma cell line SH-SY5Y or primary neuronal cultures.[1][2][3]
Experimental Workflow
The overall workflow for assessing the neurotoxicity of this compound is depicted in the diagram below. The process begins with the preparation of neuronal cell cultures, followed by exposure to a range of concentrations of the test compound. Subsequently, a panel of assays is performed to evaluate different aspects of neurotoxicity.
Caption: Experimental workflow for assessing the neurotoxicity of this compound.
Data Presentation: Summary of Potential Quantitative Data
The following tables provide a template for summarizing the quantitative data that would be generated from the described assays.
Table 1: Effect of this compound on Neuronal Cell Viability
| Concentration (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |
| Vehicle Control | 100 ± 5.2 | 0 ± 2.1 |
| 0.1 | 98.1 ± 4.8 | 1.5 ± 0.8 |
| 1 | 95.3 ± 6.1 | 4.2 ± 1.5 |
| 10 | 72.8 ± 7.5 | 25.7 ± 3.4 |
| 100 | 45.2 ± 8.2 | 53.1 ± 6.9 |
| Positive Control | 20.5 ± 3.9 | 78.9 ± 5.5 |
Table 2: Induction of Apoptosis by this compound
| Concentration (µM) | Caspase-3/7 Activity (Fold Change) | Annexin V Positive Cells (%) |
| Vehicle Control | 1.0 ± 0.1 | 5.2 ± 1.3 |
| 0.1 | 1.1 ± 0.2 | 5.8 ± 1.5 |
| 1 | 1.5 ± 0.3 | 8.9 ± 2.1 |
| 10 | 3.8 ± 0.6 | 28.4 ± 4.5 |
| 100 | 6.2 ± 0.9 | 45.7 ± 6.2 |
| Positive Control | 8.5 ± 1.2 | 60.1 ± 7.8 |
Table 3: Oxidative Stress and Neuroinflammation Markers
| Concentration (µM) | ROS Production (Fold Change) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Vehicle Control | 1.0 ± 0.2 | 10.5 ± 2.1 | 8.2 ± 1.5 |
| 0.1 | 1.2 ± 0.3 | 12.1 ± 2.5 | 9.1 ± 1.8 |
| 1 | 1.8 ± 0.4 | 18.7 ± 3.2 | 15.4 ± 2.6 |
| 10 | 4.5 ± 0.8 | 55.2 ± 6.8 | 48.9 ± 5.4 |
| 100 | 7.1 ± 1.1 | 120.8 ± 15.4 | 105.3 ± 12.1 |
| Positive Control | 9.8 ± 1.5 | 180.4 ± 20.1 | 155.7 ± 18.3 |
Experimental Protocols
Cell Culture and Treatment
Recommended Cell Line: SH-SY5Y (human neuroblastoma cell line) is a commonly used model for neurotoxicity studies due to its human origin and ability to differentiate into a more mature neuronal phenotype.[1][2][3] Primary cortical neurons can also be used for more physiologically relevant data.[4]
Protocol:
-
Culture SH-SY5Y cells in a complete medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
For differentiation, seed cells at a low density and treat with 10 µM retinoic acid for 5-7 days.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Seed cells in appropriate multi-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24-48 hours. Include a vehicle control (DMSO) and a positive control for neurotoxicity (e.g., staurosporine for apoptosis, H2O2 for oxidative stress).
Cell Viability Assays
3.2.1. MTT Assay (Metabolic Activity)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
After treatment with this compound, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
3.2.2. LDH Assay (Membrane Integrity)
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[1]
Protocol:
-
After treatment, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage of the positive control (e.g., cells treated with a lysis buffer).
Apoptosis Assays
3.3.1. Caspase-3/7 Activity Assay
Caspases are key mediators of apoptosis. This assay measures the activity of executioner caspases-3 and -7.[5][6]
Protocol:
-
After treatment, lyse the cells and incubate the lysate with a fluorogenic caspase-3/7 substrate.
-
Measure the fluorescence using a microplate reader.
-
Express the results as a fold change in caspase activity compared to the vehicle control.
3.3.2. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
Protocol:
-
After treatment, harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.
-
Analyze the cells by flow cytometry.
Oxidative Stress Assay
Measurement of Reactive Oxygen Species (ROS)
This assay measures the intracellular production of ROS, a key indicator of oxidative stress.[8][9][10]
Protocol:
-
After treatment, load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA) for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity using a microplate reader or fluorescence microscope.
-
Express the results as a fold change in ROS production compared to the vehicle control.
Neuroinflammation Assay
Cytokine Profiling
This assay measures the release of pro-inflammatory cytokines, such as TNF-α and IL-6, which are mediators of neuroinflammation.[11][12][13]
Protocol:
-
After treatment, collect the cell culture supernatant.
-
Use commercial ELISA kits to quantify the concentration of TNF-α and IL-6 according to the manufacturer's instructions.
-
Express the results in pg/mL.
Hypothesized Signaling Pathway of this compound-Induced Neurotoxicity
Based on common mechanisms of neurotoxicity, a hypothesized signaling pathway for this compound is presented below. This pathway suggests that the compound may induce mitochondrial dysfunction, leading to increased ROS production, which in turn triggers apoptotic pathways and a neuroinflammatory response.
References
- 1. mdpi.com [mdpi.com]
- 2. Focus Areas / Neuronal Cell Lines for Neurodegenerative Research - 2BScientific [2bscientific.com]
- 3. The application of human-derived cell lines in neurotoxicity studies of environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. Measurements of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis Assays [sigmaaldrich.com]
- 7. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 8. Oxidative Stress as a Common Key Event in Developmental Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cellectricon.com [cellectricon.com]
- 12. Neuroinflammatory - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 13. Neuroinflammation Assay Services - Creative Biolabs [neuros.creative-biolabs.com]
No Scientific Data Available for 6-O-Acetylcoriatin in Neuroscience Research
Despite a comprehensive search of scientific databases and literature, no information was found regarding the application of a compound named "6-O-Acetylcoriatin" or its potential parent compound "Coriatin" in the field of neuroscience research.
Therefore, we are unable to provide the requested detailed Application Notes, Protocols, quantitative data tables, or signaling pathway diagrams for this specific molecule. The absence of any published research indicates that "this compound" may be a novel, uncharacterized compound, a compound with a different name, or a potential typographical error in the query.
For researchers, scientists, and drug development professionals interested in neuroprotective compounds or novel therapeutic agents, we recommend verifying the chemical name and structure of the compound of interest.
It is possible that the intended compound of interest was misspelled. For instance, "Creatine" is a well-researched molecule with significant applications in neuroscience, and its name bears some phonetic resemblance to "Coriatin." Research on Creatine has demonstrated its role in cellular energy metabolism and its potential neuroprotective effects in various neurological conditions.
Should you have a different compound name or CAS number, we would be pleased to conduct a new search and provide the detailed information you require. Without any foundational scientific data, the creation of the requested detailed documentation is not possible.
Using 6-O-Acetylcoriatin to Unravel GABAergic Signaling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability. The majority of its fast inhibitory effects are mediated by GABAA receptors, which are ligand-gated ion channels. Dysregulation of GABAergic signaling is implicated in a multitude of neurological and psychiatric disorders, making the GABAA receptor a key target for therapeutic intervention. 6-O-Acetylcoriatin, a derivative of the naturally occurring sesquiterpene lactone coriatin, presents as a potential tool for investigating the intricacies of GABAergic neurotransmission. Its structural similarity to picrotoxin, a well-known non-competitive antagonist of the GABAA receptor, suggests that it may act at the picrotoxin binding site within the ion channel pore.
These application notes provide a comprehensive guide for utilizing this compound as a pharmacological tool to dissect GABAergic signaling pathways. The following sections detail its mechanism of action, protocols for key experiments, and data presentation guidelines.
Postulated Mechanism of Action
This compound is hypothesized to be a non-competitive antagonist of the GABAA receptor, acting as a channel blocker. This proposed mechanism involves the binding of the molecule to a site within the receptor's ion pore, physically occluding the passage of chloride ions and thereby inhibiting the receptor's function, even in the presence of the agonist GABA. This "use-dependent" blockade is a characteristic feature of open-channel blockers.
Data Presentation
To facilitate the comparison of experimental results, all quantitative data should be summarized in a structured tabular format.
Table 1: Receptor Binding Affinity of this compound
| Radioligand | Preparation | Kd (nM) | Bmax (pmol/mg protein) | Compound | IC50 (µM) | Ki (µM) |
| [35S]TBPS | Rat cortical synaptoneurosomes | 76.1 | 1.97 | This compound | Value | Value |
| [3H]Picrotoxin | Mouse brain membranes | Value | Value | This compound | Value | Value |
Note: Value indicates where experimentally determined data should be inserted.
Table 2: Electrophysiological Effects of this compound on GABAA Receptors
| Receptor Subtype | Cell Type | GABA EC50 (µM) | Compound | IC50 (µM) | Hill Slope |
| α1β2γ2 | HEK293 cells | Value | This compound | Value | Value |
| α5β3γ2 | Xenopus oocytes | Value | This compound | Value | Value |
| Native Receptors | Cultured hippocampal neurons | Value | This compound | Value | Value |
Note: Value indicates where experimentally determined data should be inserted.
Experimental Protocols
Protocol 1: GABAA Receptor Binding Assay ([35S]TBPS)
This protocol is adapted from established methods for characterizing the picrotoxin binding site.[1][2]
Objective: To determine the binding affinity of this compound to the picrotoxin binding site of the GABAA receptor using a competitive radioligand binding assay with [35S]t-butylbicyclophosphorothionate ([35S]TBPS).
Materials:
-
Rat cortical synaptoneurosomes
-
[35S]TBPS (specific activity ~80-120 Ci/mmol)
-
This compound
-
Picrotoxin (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Synaptoneurosome Preparation: Prepare synaptoneurosomes from rat cerebral cortex according to standard laboratory protocols.
-
Assay Setup: In test tubes, combine:
-
50 µL of binding buffer
-
50 µL of [35S]TBPS (final concentration ~2 nM)
-
50 µL of various concentrations of this compound (e.g., 10-9 to 10-4 M) or vehicle (for total binding).
-
For non-specific binding, add 50 µL of a high concentration of unlabeled picrotoxin (e.g., 10 µM).
-
400 µL of the synaptoneurosome suspension (final protein concentration ~0.2-0.5 mg/mL).
-
-
Incubation: Incubate the tubes at 25°C for 90 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in binding buffer using a filtration manifold. Wash the filters three times with 5 mL of ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is based on standard methods for expressing and recording from ion channels in Xenopus oocytes.[3]
Objective: To characterize the functional effects of this compound on specific GABAA receptor subtypes expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for GABAA receptor subunits (e.g., α1, β2, γ2)
-
Collagenase solution
-
Barth's solution
-
Two-electrode voltage-clamp setup
-
Recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5)
-
GABA solutions
-
This compound solutions
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis. Defolliculate the oocytes by treatment with collagenase. Inject oocytes with a mixture of cRNAs for the desired GABAA receptor subunits and incubate for 2-5 days in Barth's solution.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (voltage and current electrodes) and clamp the membrane potential at -60 mV.
-
GABA Application: Apply a concentration of GABA that elicits a submaximal response (e.g., EC10-EC20) to establish a baseline current.
-
Compound Application: Co-apply this compound at various concentrations with the same concentration of GABA.
-
Data Acquisition: Record the current responses to GABA in the absence and presence of this compound.
-
Data Analysis: Measure the peak current amplitude for each condition. Construct a concentration-response curve for the inhibition by this compound and determine the IC50 value.
References
- 1. Characterization of the picrotoxin site of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on picrotoxin binding sites of GABAA receptors in rat cortical synaptoneurosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of Analytical Standards for 6-O-Acetylcoriatin Quantification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to developing analytical standards for the quantification of 6-O-Acetylcoriatin, a sesquiterpenoid compound isolated from Coriaria nepalensis Wall.[1] Given the limited specific analytical data for this compound, this application note outlines protocols adapted from established methods for the analysis of similar terpenoids, such as diterpenoids and triterpenoids. The methodologies detailed herein include High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantitative analysis, along with Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. These protocols are designed to ensure accuracy, precision, and sensitivity in the quantification of this compound for research, quality control, and drug development purposes.
Introduction to this compound
This compound is a sesquiterpenoid compound.[1] Sesquiterpenoids are a class of naturally occurring compounds with diverse biological activities. A related compound, Coriamyrtin, is known to be a convulsant toxin that acts as a modulator of central nervous system receptors, specifically as a potent inhibitor of GABAergic transmission.[2] Given the structural similarity, it is crucial to have reliable analytical methods to quantify this compound in various matrices.
Chemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 1432063-63-2 | [1] |
| Purity | ≥98% | [1] |
| Physical Description | Powder | [1] |
| Source | The herbs of Coriaria nepalensis Wall. | [1] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [1] |
Analytical Methodologies
The quantification of this compound can be achieved using several analytical techniques. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
HPLC-PDA is a robust and widely used technique for the quantification of terpenoids.[3][4] Since many terpenoids lack strong chromophores, detection at low wavelengths (205-210 nm) is often necessary for better sensitivity.[4]
2.1.1. Experimental Protocol for HPLC-PDA Analysis
This protocol is adapted from established methods for diterpenoid and triterpenoid analysis.[3][4][5]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array detector.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
|---|---|
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water. A common starting point is a gradient of Acetonitrile from 20% to 50% over 40 minutes.[3] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 200-400 nm for UV spectrum, with quantification at a specific wavelength determined by the UV maximum of this compound (likely around 210 nm). |
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation method will vary depending on the matrix. For plant materials, extraction with a suitable organic solvent (e.g., methanol, ethanol, or chloroform) followed by filtration is a common approach.
Method Validation Parameters: The analytical method should be validated according to ICH guidelines, including the following parameters:
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 80-120% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-PDA, making it suitable for the analysis of trace amounts of this compound in complex matrices.[6][7]
2.2.1. Experimental Protocol for LC-MS/MS Analysis
This protocol is a general guideline and should be optimized for the specific instrument and application.
Instrumentation:
-
UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., QTRAP or similar) with an electrospray ionization (ESI) source.
Chromatographic Conditions: Similar to the HPLC-PDA method, a C18 column with a water/acetonitrile mobile phase gradient is a good starting point. The flow rate may be lower for UPLC systems.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive or negative ESI mode should be evaluated to determine which provides a better signal for this compound.
-
MS/MS Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to optimize the precursor ion and product ions for Multiple Reaction Monitoring (MRM) analysis. This will provide the highest sensitivity and specificity.
-
MRM Transitions: Select at least two characteristic MRM transitions for quantification and confirmation.
Sample Preparation: Sample preparation for LC-MS/MS is critical to minimize matrix effects. Solid-phase extraction (SPE) or liquid-liquid extraction may be necessary for complex samples.[6]
Quantitative Data Summary:
| Analytical Method | Parameter | Expected Performance |
| HPLC-PDA | LOD | 0.08–0.65 µg/mL (typical for similar terpenoids)[4] |
| LOQ | 0.24–1.78 µg/mL (typical for similar terpenoids)[4] | |
| Linearity (r²) | > 0.999 | |
| LC-MS/MS | LOD | 2-8 ng/L (typical for neonicotinoids, demonstrating high sensitivity)[8] |
| LOQ | Significantly lower than HPLC-PDA | |
| Linearity (r²) | > 0.999 over a wide dynamic range |
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
For the definitive identification and structural confirmation of isolated this compound, NMR spectroscopy is the most powerful tool.[9][10]
3.1. Experimental Protocol for NMR Analysis
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve a sufficient amount of purified this compound (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
NMR Experiments:
-
1D NMR: ¹H NMR and ¹³C NMR spectra provide fundamental information about the proton and carbon environments in the molecule.
-
2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to establish the connectivity of atoms and the overall structure of the molecule.
Diagrams
Caption: Experimental workflow for the quantification and structural elucidation of this compound.
Caption: Postulated mechanism of action for Coriatin-like compounds as GABA-A receptor antagonists.
Conclusion
The analytical protocols detailed in this application note provide a robust framework for the accurate and reliable quantification of this compound. By adapting established methods for similar terpenoids, researchers can develop and validate analytical standards essential for quality control, pharmacokinetic studies, and further investigation into the biological activities of this compound. The use of HPLC-PDA provides a reliable method for routine analysis, while LC-MS/MS offers the high sensitivity required for trace-level detection. NMR spectroscopy remains the gold standard for unequivocal structural confirmation.
References
- 1. This compound | CAS:1432063-63-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. Coriamyrtin | C15H18O5 | CID 76966357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcogres.com [phcogres.com]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatography-tandem mass spectrometry analysis of neonicotinoid pesticides and 6-chloronicotinic acid in environmental water with direct aqueous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Acetylation of Coriatin
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the acetylation of coriatin. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of acetylating a natural product like coriatin?
A1: Acetylation is a chemical modification that introduces acetyl functional groups into a molecule. For natural products like coriatin, acetylation is often performed to:
-
Increase hydrophobicity, which can improve cell membrane permeability and bioavailability.
-
Protect sensitive hydroxyl or amine groups during subsequent reaction steps.
-
Modify the pharmacological activity of the molecule.[1]
-
Improve solubility in different solvents.[2]
Q2: What are the most common acetylating agents and catalysts used for the acetylation of natural products?
A2: Acetic anhydride (Ac₂O) is the most widely used acetylating agent due to its reactivity and affordability.[3][4] Acetyl chloride is also effective but can be more reactive and may require more controlled conditions.[4] Common catalysts include bases like pyridine or 4-(dimethylamino)pyridine (DMAP), which accelerate the reaction by activating the acetic anhydride.[5] In some cases, the reaction can be performed without a catalyst, although it may require higher temperatures or longer reaction times.[4]
Q3: How can I monitor the progress of the acetylation reaction?
A3: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). A spot corresponding to the starting material (coriatin) will gradually be replaced by a new, typically less polar spot corresponding to the acetylated product. A suitable solvent system for TLC should be developed to achieve good separation between the starting material and the product.
Q4: What are the standard procedures for purifying the acetylated product?
A4: After the reaction is complete, the crude product is typically worked up to remove excess reagents and byproducts. This often involves washing with aqueous solutions to remove the catalyst and acetic acid.[5] The final purification is usually achieved through column chromatography on silica gel.[5] For proteins and peptides, techniques like cation-exchange HPLC can be used to separate acetylated isoforms.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive Reagents: Acetic anhydride may have hydrolyzed due to exposure to moisture.[8] 2. Insufficient Catalyst: The amount of base catalyst may be too low to effectively promote the reaction. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.[8] 4. Steric Hindrance: The hydroxyl or amine groups on coriatin may be sterically hindered, making them less accessible. | 1. Use fresh or newly opened acetic anhydride. Ensure all glassware is thoroughly dried.[8] 2. Increase the amount of catalyst (e.g., pyridine or DMAP). 3. Gradually increase the reaction temperature and monitor for product formation and potential side products.[8][9] 4. Consider using a more potent catalytic system or a less bulky acetylating agent if available. Increase reaction time. |
| Incomplete Reaction (Mixture of Starting Material and Product) | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Inadequate Stoichiometry: The molar ratio of the acetylating agent to coriatin may be too low. 3. Poor Solubility: Coriatin may not be fully dissolved in the reaction solvent, limiting its availability to react. | 1. Continue to monitor the reaction by TLC until the starting material spot is no longer visible. 2. Increase the equivalents of acetic anhydride (e.g., from 1.5 to 2.5 equivalents per hydroxyl/amine group). 3. Try a different solvent in which coriatin is more soluble. |
| Formation of Multiple Products (Visible on TLC) | 1. Di- or Poly-acetylation: If coriatin has multiple reactive sites, over-acetylation can occur. 2. Side Reactions: High temperatures or reactive catalysts can sometimes lead to undesired side reactions or degradation of the starting material or product.[8] 3. Presence of Impurities: Impurities in the starting material may also undergo acetylation. | 1. Carefully control the stoichiometry of the acetylating agent. A slow, dropwise addition of acetic anhydride at a lower temperature can provide better control. 2. Run the reaction at a lower temperature for a longer period.[8] Consider using a milder base as a catalyst. 3. Ensure the purity of the starting coriatin before proceeding with the reaction. |
| Difficulty in Product Purification | 1. Co-elution of Product and Byproducts: The polarity of the acetylated product and byproducts (like acetylated catalyst) may be very similar. 2. Product Instability: The acetylated product might be unstable on silica gel. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider a different stationary phase if silica gel is not effective. 2. If the product is suspected to be unstable, minimize its time on the silica gel column and consider alternative purification methods like preparative TLC or crystallization. |
Experimental Protocols
General Protocol for Acetylation of Coriatin with Acetic Anhydride and Pyridine
-
Preparation:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add coriatin (1.0 equivalent).
-
Dissolve the coriatin in anhydrous pyridine, which acts as both a solvent and a catalyst.
-
-
Reaction:
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 to 2.5 equivalents per hydroxyl or amine group) to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours.
-
-
Monitoring:
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove acetic acid), and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Typical Reaction Parameters for Acetylation
| Parameter | Condition 1 (Mild) | Condition 2 (Standard) | Condition 3 (Forced) |
| Acetylating Agent | Acetic Anhydride | Acetic Anhydride | Acetic Anhydride |
| Equivalents of Ac₂O | 1.2 - 1.5 | 1.5 - 3.0 | > 3.0 |
| Catalyst | Pyridine | Pyridine / DMAP (cat.) | DMAP |
| Solvent | Dichloromethane (DCM) | Pyridine | N,N-Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temp | Room Temp to 40 °C | 40 °C to 80 °C |
| Typical Reaction Time | 12 - 24 hours | 4 - 12 hours | 1 - 4 hours |
Visualizations
Caption: General workflow for the acetylation of coriatin.
References
- 1. expresspolymlett.com [expresspolymlett.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and chemical characterization of melittin and acetylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting low yields in the purification of 6-O-Acetylcoriatin
Welcome to the technical support center for the purification of 6-O-Acetylcoriatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving purification yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
A1: this compound is a natural product belonging to the class of sesquiterpenoids, specifically, it is an acetylated sesquiterpene lactone. Sesquiterpene lactones are a large group of terpenoids commonly found in plants of the Asteraceae family.
Q2: What are the general steps for purifying this compound from a plant source?
A2: The typical workflow for purifying this compound involves:
-
Extraction: Initial extraction from the plant material using a suitable organic solvent.
-
Solvent Partitioning: A liquid-liquid extraction to separate compounds based on their polarity.
-
Chromatography: Column chromatography, often using silica gel (normal-phase) or C18-functionalized silica (reversed-phase), is the primary method for purification.
-
Crystallization: To obtain the final high-purity compound.
Q3: Why is the acetyl group on this compound important to consider during purification?
A3: The 6-O-acetyl group is an ester, which can be susceptible to hydrolysis (cleavage) under certain conditions, particularly non-neutral pH. This can lead to the formation of the deacetylated parent compound, Coriatin, resulting in a lower yield of the desired product.
Troubleshooting Low Yields
Low yields during the purification of this compound can arise from several factors, from initial extraction to final purification steps. This guide addresses specific issues in a question-and-answer format to help you diagnose and resolve the problem.
Issue 1: Low Recovery After Initial Extraction
Q: My crude extract seems to have a low concentration of this compound. What could be the cause?
A: Several factors can contribute to inefficient initial extraction:
-
Inappropriate Solvent Choice: The polarity of the extraction solvent is critical. For sesquiterpene lactones, polar organic solvents like ethanol, methanol, or acetonitrile are often effective.[1][2]
-
Insufficient Extraction Time or Method: Maceration times that are too short may not allow for complete extraction. Techniques like ultrasound-assisted extraction can improve yields and reduce extraction times.[3] However, be cautious with heat-sensitive compounds, as prolonged exposure to high temperatures during methods like Soxhlet extraction can lead to degradation.[4]
-
Degradation of Starting Material: If the plant material is not properly dried or stored, enzymatic or microbial degradation of the target compound can occur. It is often recommended to use freshly powdered herbal material to avoid errors in quantification due to instability.[5]
Issue 2: Product Loss During Column Chromatography
Q: I'm experiencing a significant loss of this compound during silica gel column chromatography. What are the likely reasons?
A: This is a common issue, and the following factors should be considered:
-
Hydrolysis of the Acetyl Group: Silica gel has a slightly acidic surface which can catalyze the hydrolysis of the acetyl group, especially if the solvent system contains protic solvents like methanol. This converts your target compound into its more polar parent, Coriatin, which will have a different retention time and may be lost or collected in a different fraction.
-
Irreversible Adsorption: Sesquiterpene lactones can sometimes irreversibly adsorb to the silica gel, leading to poor recovery.[6]
-
Improper Solvent System: If the polarity of the mobile phase is too low, the compound may not elute from the column. Conversely, if it is too high, it may co-elute with impurities.
-
Column Overloading: Loading too much crude extract onto the column can lead to poor separation and broad peaks, making it difficult to isolate the pure compound.
dot
Caption: Troubleshooting logic for low yields in column chromatography.
Issue 3: Hydrolysis of the Acetyl Group
Q: How can I prevent the hydrolysis of the 6-O-acetyl group during purification?
A: Minimizing the risk of hydrolysis is crucial for maximizing your yield:
-
Control pH: Maintain a neutral pH throughout the purification process. If using reversed-phase chromatography, buffering the mobile phase can help. For ionizable compounds, a pH between 2 and 4 can provide stable retention.[7]
-
Avoid Harsh Conditions: Steer clear of strongly acidic or basic conditions during extraction and chromatography.
-
Limit Exposure to Protic Solvents on Silica Gel: When using silica gel chromatography, try to use aprotic solvents like ethyl acetate and hexane/heptane. If a more polar solvent is needed, consider using acetone or dichloromethane before resorting to methanol.
-
Consider Reversed-Phase Chromatography: C18 columns are generally less harsh than silica gel and can be a good alternative for separating moderately polar compounds like acetylated sesquiterpene lactones.
-
Minimize Purification Time: The longer the compound is exposed to potentially hydrolytic conditions, the greater the risk of degradation.
Data Presentation
The following tables summarize quantitative data from studies on the purification of sesquiterpene lactones, which can serve as a reference for expected yields and effective solvent systems.
| Plant Source | Target Compound(s) | Extraction Method | Purification Method | Yield | Reference |
| Chartolepsis intermedia | Grosheimin, Cynaropicrin | Liquid-liquid extraction | Classical low-pressure chromatography | 13.8 g (Grosheimin), 52.3 g (Cynaropicrin) from 275 g of dry extract | [6] |
| Cichorium intybus | 11,13-dihydrolactucin (DHLc), Lactucin (Lc) | Water maceration (17h at 30°C) followed by ethyl acetate extraction | Reversed-phase chromatography | 642.3 mg (DHLc), 175.3 mg (Lc) from 750 g of freeze-dried root powder | [8] |
| Smallanthus sonchifolius | Enhydrin, Uvedalin, Sonchifolin | Acetone extraction | Silica gel column chromatography and crystallization | 200 mg (Enhydrin), 90 mg (Uvedalin), 120 mg (Sonchifolin) from 2.9 g of crude extract | [9] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the purification of acetylated sesquiterpene lactones. These can be adapted for the purification of this compound.
Protocol 1: General Extraction and Normal-Phase Chromatography
This protocol is a general guideline for the extraction and purification of sesquiterpene lactones using silica gel chromatography.
-
Extraction:
-
Macerate 100 g of dried and powdered plant material in 500 mL of methanol for 24 hours at room temperature.
-
Filter the extract and concentrate under reduced pressure to obtain the crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in 200 mL of water and partition with 3 x 200 mL of ethyl acetate.
-
Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the ethyl acetate fraction.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column (e.g., 230-400 mesh) in a non-polar solvent like hexane.
-
Dissolve the ethyl acetate fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
-
dot
Caption: General workflow for the purification of this compound.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is suitable for the final purification step or for analyzing the purity of fractions.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. It may be beneficial to add a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, but be mindful of the potential for hydrolysis if the pH is too low.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance (e.g., 210-220 nm for sesquiterpene lactones).
-
Procedure:
-
Dissolve the partially purified sample in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Run a gradient elution, for example, starting from 30% acetonitrile in water to 70% acetonitrile over 30 minutes.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the highly purified compound.
-
References
- 1. WO1992011857A1 - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
- 2. US5384121A - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
- 3. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 4. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 5. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agriknowledge.affrc.go.jp [agriknowledge.affrc.go.jp]
Improving the stability of 6-O-Acetylcoriatin in solution
Technical Support Center: 6-O-Acetylcoriatin
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions to ensure the stability and integrity of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: The most common degradation pathway for this compound in solution is the hydrolysis of the ester linkage at the C6 position. This reaction, known as deacetylation, removes the acetyl group to yield the parent compound, Coriatin, and acetic acid. The reaction rate is highly dependent on the pH, temperature, and composition of the solution.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, solid this compound should be kept in a tightly sealed vial at 2-8°C, where it can be stable for up to 24 months.[1] If you need to prepare stock solutions in advance, it is recommended to dissolve the compound in an anhydrous organic solvent like DMSO, aliquot it into tightly sealed vials, and store at -20°C for no longer than two weeks.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation.[1]
Q3: Which solvents should I use to prepare solutions of this compound?
A3: this compound is soluble in several organic solvents, including DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[1] For biological experiments, DMSO is a common choice for creating a concentrated stock solution that can then be diluted into aqueous buffers. Always use anhydrous solvents for stock solutions to minimize hydrolysis.
Q4: How does pH affect the stability of this compound in solution?
A4: Ester hydrolysis is catalyzed by both acid and base. Therefore, this compound is expected to be most stable in neutral or slightly acidic conditions (pH 4-6). Both strongly acidic (pH < 3) and, more significantly, alkaline (pH > 7.5) conditions will accelerate the rate of deacetylation. For experiments in aqueous buffers, it is critical to determine the compound's stability at the specific pH of your assay.
Q5: How can I monitor the stability of my this compound solution?
A5: The most effective method for monitoring stability is High-Performance Liquid Chromatography (HPLC). By running samples at different time points, you can quantify the remaining this compound and detect the appearance of its degradation product, Coriatin. A decrease in the peak area of the parent compound and a corresponding increase in the peak area of the degradation product indicate instability.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
Problem: I am observing a loss of biological activity in my experiment over time.
-
Possible Cause: The compound may be degrading in your experimental medium. The 6-O-acetyl group can be crucial for biological activity, and its removal may reduce or eliminate the compound's efficacy.
-
Solution:
-
Verify Stability: Perform a time-course stability study using HPLC under your exact experimental conditions (buffer, pH, temperature).
-
Adjust pH: If degradation is confirmed, try adjusting the pH of your medium to a more neutral or slightly acidic range (pH 4-6), if your experimental system allows.
-
Minimize Incubation Time: Redesign your experiment to minimize the time the compound spends in aqueous solution before analysis.
-
Prepare Fresh Solutions: Always prepare fresh dilutions from a frozen, anhydrous stock solution immediately before each experiment.
-
Problem: I see a new peak appearing in my HPLC chromatogram during my analysis.
-
Possible Cause: This new peak is likely the deacetylation product, Coriatin.
-
Solution:
-
Confirm Identity: If a reference standard for Coriatin is available, run it to confirm if the retention time matches the new peak.
-
Consult the Troubleshooting Diagram: Use the logical decision tree below to diagnose the potential cause based on your experimental parameters.
-
Optimize Conditions: Refer to the stability data tables and the experimental protocol to identify and optimize the conditions (pH, temperature) causing the degradation.
-
Problem: My quantitative results are inconsistent between experiments.
-
Possible Cause: Inconsistent handling or storage of this compound solutions may be leading to variable levels of degradation between assays.
-
Solution:
-
Standardize Protocols: Ensure that all users are following a strict, standardized protocol for solution preparation, storage, and handling.
-
Use Fresh Stock: Avoid using old stock solutions. As recommended, stock solutions in DMSO should not be stored for more than two weeks at -20°C.[1]
-
Control Temperature: Ensure that solutions are not left at room temperature or higher for extended periods. Perform dilutions and experimental setup on ice where possible.
-
Troubleshooting Decision Tree
References
Technical Support Center: Addressing Off-Target Effects of 6-O-Acetylcoriatin in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-O-Acetylcoriatin. The focus is to anticipate and address potential off-target effects during cellular assays to ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known or expected biological activity?
This compound is a derivative of coriatin, a sesquiterpene lactone belonging to the picrotoxane class of natural products.[1] While the specific biological targets of this compound are not well-characterized, picrotoxane sesquiterpenoids are known for their diverse and potent biological activities, which can include modulation of immune cell proliferation and cytotoxicity against cancer cells.[2][3][4] Therefore, it is crucial to experimentally determine its precise mechanism of action and assess potential off-target effects in any new cellular context.
Q2: What are off-target effects and why are they a concern when working with a novel compound like this compound?
Off-target effects are unintended interactions of a small molecule with cellular components other than its primary biological target. These interactions can lead to misleading experimental outcomes, cellular toxicity, or other unexpected biological responses. For a novel compound like this compound, where the on-target effects are still under investigation, identifying and mitigating off-target effects is critical for accurate data interpretation and for determining the compound's true therapeutic potential and safety profile.
Q3: What are the initial steps I should take to profile the potential off-target effects of this compound?
A multi-pronged approach is recommended. Initially, a broad profiling of the compound's activity across various cell lines can provide preliminary insights. Subsequently, more targeted methods can be employed. These include:
-
Dose-response curves: Establishing the potency of this compound in your primary assay is crucial. Using the lowest effective concentration can minimize off-target effects.
-
Phenotypic screening: Assessing a wide range of cellular phenotypes (e.g., morphology, proliferation, apoptosis) can reveal unexpected activities.
-
Computational prediction: In silico tools can predict potential off-target interactions based on the chemical structure of this compound.
A general workflow for identifying and validating off-target effects is illustrated below.
References
- 1. Coriatin | C15H20O6 | CID 21626422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Copacamphane, picrotoxane, and alloaromadendrane sesquiterpene glycosides and phenolic glycosides from Dendrobium moniliforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Picrotoxane sesquiterpenoids: chemistry, chemo- and bio-syntheses and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Four New Picrotoxane-Type Sesquiterpenes From Dendrobium nobile Lindl [frontiersin.org]
Technical Support Center: 6-O-Acetylcoriatin Administration in Animal Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using 6-O-Acetylcoriatin in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound for in vivo studies?
A1: For initial studies, a common starting point for lipophilic compounds like this compound is a vehicle solution of DMSO (Dimethyl sulfoxide) diluted with saline or corn oil. It is critical to first determine the solubility of this compound in various vehicles at the desired concentration. A preliminary solubility test is recommended. For intravenous (IV) administration, ensure the final concentration of DMSO is below 5% to minimize toxicity. For oral (PO) or intraperitoneal (IP) routes, a higher concentration of DMSO may be tolerated, but should be validated in a pilot study.
Q2: What are the potential acute side effects of this compound administration?
A2: Acute side effects are dose-dependent and can vary between species. Commonly observed acute toxicities with novel compounds can include lethargy, ataxia, weight loss, and changes in grooming behavior. It is essential to conduct a dose-range finding study to identify the maximum tolerated dose (MTD). Researchers should closely monitor animals for the first 24 hours post-administration for any adverse reactions.
Q3: How can I troubleshoot inconsistent results between experimental animals?
A3: Inconsistent results can arise from several factors. Ensure precise and consistent dosing for each animal. The formulation of this compound should be homogenous; vortex or sonicate the solution before each administration. Animal-to-animal variability can be minimized by using age- and weight-matched animals from the same supplier. Also, consider environmental factors such as cage density, light-dark cycles, and diet, as these can influence metabolic rates and drug response.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Solutions
-
Problem: Difficulty in achieving the desired concentration for administration.
-
Solution:
-
Co-solvents: Utilize a co-solvent system. For example, a mixture of DMSO and PEG400 can enhance solubility.
-
Formulation: Consider creating a suspension or an emulsion. For suspensions, ensure uniform particle size and use a suspending agent like carboxymethylcellulose.
-
pH Adjustment: Test the effect of pH on the solubility of this compound. A buffered solution might be necessary to maintain a pH where the compound is most soluble and stable.
-
Issue 2: Vehicle-Related Toxicity Observed in Control Group
-
Problem: Control animals receiving only the vehicle show adverse effects.
-
Solution:
-
Reduce Vehicle Concentration: If using DMSO, ensure the final concentration is as low as possible.
-
Alternative Vehicles: Explore other biocompatible vehicles such as cyclodextrins (e.g., HP-β-CD), which can encapsulate lipophilic drugs and improve aqueous solubility with lower toxicity.
-
Pilot Toxicity Study: Conduct a small-scale pilot study with just the vehicle to confirm its tolerability at the intended volume and administration route.
-
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
-
Animal Model: Select a relevant animal model (e.g., C57BL/6 mice, 8-10 weeks old).
-
Dose Escalation: Prepare a range of this compound doses (e.g., 1, 5, 10, 25, 50 mg/kg).
-
Administration: Administer a single dose of this compound to a small group of animals (n=3-5 per dose group) via the intended route (e.g., IP or PO).
-
Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in weight, activity, posture) at 1, 4, 24, and 48 hours post-dosing.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity or more than a 10% reduction in body weight.
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model: Use cannulated animals (e.g., jugular vein cannulated rats) to facilitate repeated blood sampling.
-
Dosing: Administer a single dose of this compound at a dose known to be well-tolerated (e.g., 10 mg/kg, IV and PO).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an appropriate anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Data Presentation
Table 1: Hypothetical Dose-Range Finding Study for this compound
| Dose (mg/kg, IP) | Number of Animals | Body Weight Change (24h) | Clinical Signs of Toxicity |
| Vehicle Control | 5 | +0.5% | None Observed |
| 5 | 5 | -1.2% | None Observed |
| 10 | 5 | -2.5% | Mild lethargy in 1/5 animals |
| 25 | 5 | -8.0% | Moderate lethargy, piloerection in 3/5 animals |
| 50 | 5 | -15.0% | Severe lethargy, ataxia in 5/5 animals |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) Administration (2 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax (ng/mL) | 850 | 450 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-t) (ng*h/mL) | 1200 | 2100 |
| t1/2 (h) | 2.5 | 3.1 |
| Bioavailability (%) | - | 35 |
Visualizations
Caption: Preclinical experimental workflow for a novel compound.
Caption: Hypothetical signaling cascade initiated by this compound.
Minimizing degradation of 6-O-Acetylcoriatin during sample preparation
Technical Support Center: 6-O-Acetylcoriatin
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of this compound during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to degradation?
This compound is a sesquiterpenoid lactone, a class of natural compounds prevalent in the Asteraceae plant family[1]. Its chemical structure contains two key features that make it prone to degradation:
-
An acetyl group , which is an ester functional group. Esters are susceptible to hydrolysis (cleavage by water), a reaction that can be catalyzed by acidic or basic conditions, or by enzymes (esterases).[2]
-
A lactone ring , which is a cyclic ester. This ring can also be opened by hydrolysis, particularly in basic (alkaline) conditions.[3][4]
Additionally, like many complex natural products, it may be sensitive to heat and light.[4][5]
Q2: What are the primary factors that can cause the degradation of this compound during my experiments?
The main factors to control are:
-
pH: Both strongly acidic and, especially, basic conditions can rapidly hydrolyze the acetyl group and the lactone ring.[3][4] Sesquiterpene lactones are known to be sensitive to acidic and basic mediums.[3][4]
-
Temperature: High temperatures can accelerate chemical degradation. Many sesquiterpenoids are thermolabile.[4][6]
-
Enzymatic Activity: If working with fresh plant or biological samples, endogenous enzymes like esterases can cleave the acetyl group.[7][8]
-
Moisture: Water is a reactant in hydrolysis, so minimizing exposure to moisture, especially under non-ideal pH or temperature, is crucial.[2]
-
Solvent Choice: Protic solvents (like methanol or water) can participate in hydrolysis. The choice of solvent during extraction and storage is critical.
Q3: What is the recommended pH range for handling solutions of this compound?
To minimize hydrolysis, it is best to work in a slightly acidic to neutral pH range, typically pH 4-6 . Strongly alkaline conditions should be strictly avoided as they rapidly degrade the molecule. While some compounds are most stable at very low pH, this can also catalyze hydrolysis for others; therefore, a mildly acidic environment is a safer starting point.[9][10]
Q4: How should I store my samples and purified this compound?
Proper storage is critical to prevent long-term degradation.
-
Short-Term Storage (Stock Solutions): If you need to make stock solutions, use a dry, aprotic solvent like DMSO or acetone. Store these solutions in tightly sealed vials at -20°C for up to two weeks.[11]
-
Long-Term Storage (Dry Compound): As a solid, the compound should be stored in a tightly sealed vial, protected from light, at 2-8°C or, for longer-term stability, at -20°C.[11] Before opening, allow the vial to equilibrate to room temperature for at least an hour to prevent condensation.[11]
Troubleshooting Guide
Problem: I am observing a rapid loss of this compound in my crude extract.
| Possible Cause | Troubleshooting Steps & Solutions |
| pH-Mediated Hydrolysis | Your extraction solvent may be too acidic or basic. Measure the pH of your solvent and your crude extract. Solution: Use a buffer system to maintain the pH of your extraction solvent between 4 and 6. |
| Enzymatic Degradation | If using fresh plant material, endogenous esterase enzymes may be cleaving the acetyl group.[7][12] Solution 1: Flash-freeze the plant material in liquid nitrogen immediately after harvesting and then freeze-dry it to inhibit enzymatic activity.[12] Solution 2: Consider an initial "kill step" by briefly blanching the material in a hot solvent like isopropanol to denature enzymes, followed by extraction in a cold solvent. Solution 3: Add a broad-spectrum esterase inhibitor cocktail to your extraction buffer. |
| Thermal Degradation | You may be using excessive heat during extraction or solvent evaporation. Solution: Perform all extraction steps at low temperatures (e.g., on ice or at 4°C).[13] If using a rotary evaporator to concentrate the solvent, ensure the water bath temperature does not exceed 40°C.[14] |
Problem: My analytical results (e.g., HPLC) show multiple unexpected peaks, suggesting degradation.
| Possible Cause | Troubleshooting Steps & Solutions |
| Mobile Phase pH | The pH of your HPLC mobile phase might be causing on-column degradation. Solution: Ensure your mobile phase is buffered, ideally in the slightly acidic range (e.g., using 0.1% formic acid or acetic acid in water/acetonitrile). Avoid highly basic mobile phases. |
| Degradation in Autosampler | Samples may be degrading while waiting in the autosampler tray, especially if it is not temperature-controlled. Solution: Use a temperature-controlled autosampler set to a low temperature (e.g., 4-10°C). Prepare and run samples on the same day whenever possible.[11] |
| Solvent-Induced Degradation | The solvent used to dissolve the sample for injection (e.g., methanol) could be causing slow hydrolysis. Solution: Dissolve the final, dried extract or pure compound in a less reactive aprotic solvent like acetonitrile or DMSO for analysis. If you must use a protic solvent, prepare the sample immediately before injection. |
Data Presentation
Table 1: Recommended Parameters to Minimize this compound Degradation
| Parameter | Recommendation | Rationale |
| pH | 4.0 - 6.0 | Minimizes acid- and base-catalyzed hydrolysis of the ester and lactone functionalities.[4][9] |
| Temperature | Keep below 40°C; ideally 4-25°C | Prevents thermal degradation of the thermolabile sesquiterpene lactone structure.[4][6] |
| Extraction Solvents | Dichloromethane, Ethyl Acetate, Chloroform | These are effective solvents for sesquiterpenoids and are aprotic, reducing the risk of hydrolysis.[11] |
| Storage Solvents | DMSO, Acetone | Aprotic solvents are preferred for stock solutions to prevent hydrolysis during storage.[11] |
| Storage Conditions | Solid: 2-8°C (short-term), -20°C (long-term). Solution: -20°C. | Low temperatures slow down all chemical degradation reactions.[10][11] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Reduces the potential for oxidative degradation over long-term storage. |
Experimental Protocols
Protocol 1: Recommended General Extraction from Plant Material
-
Material Preparation: Harvest fresh plant material and immediately flash-freeze in liquid nitrogen. Lyophilize (freeze-dry) the material to remove water and inhibit enzymatic activity.[12] Grind the dried material to a fine powder.
-
Extraction: Macerate the powdered material in dichloromethane or ethyl acetate (e.g., 10 mL solvent per 1 g of dry material) at 4°C for 12-24 hours with gentle agitation.
-
Filtration: Filter the mixture to remove solid plant material. Repeat the extraction on the plant material 2-3 times to ensure complete recovery.
-
Solvent Evaporation: Combine the filtrates and remove the solvent using a rotary evaporator with the water bath temperature maintained at or below 40°C.
-
Storage: Store the resulting crude extract in a sealed vial at -20°C.
Protocol 2: Sample Preparation for HPLC Analysis
-
Dissolution: Accurately weigh a portion of the dried extract or pure compound. Dissolve it in HPLC-grade acetonitrile or DMSO to a known concentration (e.g., 1 mg/mL).
-
Filtration: Filter the solution through a 0.22 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) to remove any particulates.
-
Dilution: If necessary, dilute the filtered sample to the desired concentration for analysis using the mobile phase as the diluent.
-
Analysis: Transfer the final solution to an HPLC vial. Place the vial in a cooled autosampler (4-10°C) and perform the analysis as soon as possible.
Visualizations
Caption: Experimental workflow for minimizing this compound degradation.
Caption: Troubleshooting logic for identifying sources of degradation.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. carbodiimide.com [carbodiimide.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Influence of Plant Material Enzymatic Hydrolysis and Extraction Conditions on the Polyphenolic Profiles and Antioxidant Activity of Extracts: A Green and Efficient Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Mechanisms of lactone hydrolysis in acidic conditions. | Semantic Scholar [semanticscholar.org]
- 10. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | CAS:1432063-63-2 | Manufacturer ChemFaces [chemfaces.com]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Chromatographic Resolution of 6-O-Acetylcoriatin
Welcome to the technical support center for the chromatographic purification of 6-O-Acetylcoriatin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation and resolution of this sesquiterpenoid.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for the chromatographic separation of this compound?
A1: For the separation of sesquiterpenoids like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is a common starting point. A C18 column is a good initial choice, with a mobile phase consisting of a gradient of water and an organic solvent such as acetonitrile or methanol.
Q2: I am observing poor resolution between this compound and other components from my plant extract. What should I do?
A2: Poor resolution can be addressed by optimizing several parameters. You can start by adjusting the mobile phase gradient to a shallower slope to increase the separation between closely eluting peaks. Optimizing the mobile phase pH can also be effective, especially if acidic or basic impurities are present. Additionally, consider trying a different stationary phase, such as a phenyl-hexyl or a column with a different pore size, to alter the selectivity of the separation.
Q3: My this compound peak is showing significant tailing. What are the likely causes and solutions?
A3: Peak tailing is a common issue that can compromise resolution and quantification. The primary causes include interactions between the analyte and active sites on the stationary phase (e.g., residual silanols), column overload, or issues with the mobile phase.[1][2][3] To mitigate tailing, you can try using a highly deactivated, end-capped column, adding a mobile phase modifier like a small amount of acid (e.g., formic acid or trifluoroacetic acid) to suppress silanol interactions, or reducing the sample concentration to avoid column overload.[1][2]
Q4: Can normal-phase chromatography be used for the purification of this compound?
A4: Yes, normal-phase HPLC can be an effective alternative for separating sesquiterpenoids.[2] This technique utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane-isopropyl alcohol).[2] It can provide different selectivity compared to reversed-phase chromatography and may be advantageous for separating isomers or compounds with similar polarities.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.
Issue 1: Peak Broadening
Broad peaks can lead to decreased resolution and sensitivity.
-
Possible Causes:
-
Troubleshooting Steps:
-
Reduce Extra-Column Volume: Use tubing with a smaller internal diameter and ensure all connections are secure.
-
Solvent Mismatch: Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.[4]
-
Column Maintenance: Flush the column with a strong solvent to remove contaminants. If performance does not improve, consider replacing the column.
-
Optimize Injection Volume: Reduce the volume of the injected sample.
-
Adjust Flow Rate: Consult the column manufacturer's guidelines for the optimal flow rate for your column dimensions.[5]
-
Issue 2: Poor Peak Resolution
Inadequate separation between this compound and other compounds.
-
Possible Causes:
-
Suboptimal mobile phase composition.
-
Inappropriate stationary phase.
-
Insufficient column efficiency.
-
Temperature fluctuations.[3]
-
-
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.
-
Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa).
-
Modify the mobile phase pH.
-
-
Stationary Phase Selection:
-
Experiment with a column of different chemistry (e.g., phenyl-hexyl, cyano).
-
Use a column with smaller particles or a longer length to increase efficiency.
-
-
Temperature Control: Use a column oven to maintain a stable temperature, as this can affect retention times and selectivity.[3]
-
Data Presentation
Table 1: Typical Chromatographic Conditions for Sesquiterpenoid Separation
| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |
| Stationary Phase | C18, C8, Phenyl-Hexyl | Silica, Cyano |
| Mobile Phase | Water/Acetonitrile Gradient, Water/Methanol Gradient | Hexane/Isopropyl Alcohol, Hexane/Ethyl Acetate |
| Detection | UV (200-220 nm) | UV (200-220 nm) |
| Flow Rate | 0.5 - 1.5 mL/min | 0.8 - 2.0 mL/min |
| Column Dimensions | 2.1 - 4.6 mm ID, 100 - 250 mm length | 4.6 mm ID, 250 mm length |
| Particle Size | 1.8 - 5 µm | 5 µm |
Note: These are general conditions and should be optimized for the specific separation of this compound.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method Development for this compound
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30-70% B (linear gradient)
-
25-30 min: 70-100% B (linear gradient)
-
30-35 min: 100% B (hold)
-
35-40 min: 100-30% B (return to initial conditions)
-
40-45 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the extract or sample in the initial mobile phase composition (70:30 Water:Acetonitrile).
Protocol 2: Normal-Phase HPLC for this compound
-
Column: Silica, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Hexane and Isopropyl Alcohol (e.g., 85:15 v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Visualizations
Caption: Troubleshooting workflow for improving chromatographic resolution.
Caption: Experimental workflow for method development and purification.
References
Best practices for handling and storage of 6-O-Acetylcoriatin
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 6-O-Acetylcoriatin. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, the product vial of this compound should be stored at 2-8°C and kept tightly sealed.[1] Under these conditions, the product can be stored for up to 24 months.[1]
Q2: What should I do with the vial when I first receive it?
A: The packaging may have been inverted during transportation, causing the compound to adhere to the cap or neck of the vial. It is recommended to gently shake the vial to ensure the compound settles at the bottom.[1] For liquid products, a brief centrifugation at 200-500 RPM will help gather the liquid at the bottom of the vial.[1]
Q3: What are the recommended solvents for dissolving this compound?
A: this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]
Q4: How should I prepare and store stock solutions of this compound?
A: It is best to prepare and use solutions on the same day.[1] However, if you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[1] These stock solutions are generally usable for up to two weeks.[1]
Q5: What is the proper procedure for using a previously prepared stock solution?
A: Before using a stored stock solution, and prior to opening the vial, allow the product to equilibrate to room temperature for at least one hour.[1]
Troubleshooting Guide
Issue 1: I am seeing unexpected degradation of my this compound in solution.
-
Possible Cause: Improper storage of the stock solution.
-
Recommendation: Ensure that stock solutions are stored at -20°C in tightly sealed vials and used within two weeks.[1] Avoid repeated freeze-thaw cycles.
-
-
Possible Cause: The solution was not used immediately after preparation.
-
Recommendation: Whenever possible, prepare and use solutions on the same day.[1]
-
-
Possible Cause: The compound may be unstable in the chosen solvent over time.
-
Recommendation: While several solvents are listed for dissolution, their long-term stability effects on this compound are not well-documented.[1] For multi-day experiments, consider preparing fresh solutions.
-
Issue 2: I am observing variability in my experimental results.
-
Possible Cause: Inconsistent compound concentration due to improper handling upon receipt.
-
Recommendation: Before initial use, ensure the compound is at the bottom of the vial by gently shaking or centrifuging as needed.[1]
-
-
Possible Cause: Degradation of the compound due to improper storage.
-
Recommendation: Adhere strictly to the recommended storage conditions for both the solid compound (2-8°C) and stock solutions (-20°C).[1]
-
Data Summary
| Parameter | Recommendation | Source |
| Storage of Solid Compound | 2-8°C, tightly sealed vial | [1] |
| Shelf-life of Solid Compound | Up to 24 months | [1] |
| Recommended Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Stock Solution Preparation | Prepare and use on the same day if possible | [1] |
| Storage of Stock Solutions | Aliquots in tightly sealed vials at -20°C | [1] |
| Shelf-life of Stock Solutions | Up to two weeks | [1] |
| Equilibration Before Use | Allow vial to reach room temperature for at least 1 hour | [1] |
Experimental Protocols
Detailed experimental protocols for the use of this compound are specific to the research application and are not publicly available in a generalized format. Researchers should develop and validate their own protocols based on the requirements of their specific assay or model system, following general laboratory best practices for handling chemical compounds.
Visual Guides
The following diagrams illustrate general workflows for handling and experimental use of this compound.
Caption: Decision workflow for handling and storage of this compound.
Caption: A typical experimental workflow involving this compound.
References
Validation & Comparative
A Comparative Analysis of the Neurotoxicity of Picrotoxane Sesquiterpenoids: Tutin and 6-O-Acetylcoriatin
For research, scientific, and drug development professionals.
This guide provides a detailed comparison of the neurotoxic properties of two picrotoxane-like sesquiterpene lactones: tutin and 6-O-Acetylcoriatin. Due to the limited direct research on this compound, this comparison utilizes data from its close structural analog, coriamyrtin, to infer its likely toxicological profile. Both tutin and coriamyrtin are well-documented convulsants isolated from plants of the Coriaria genus.[1] Their neurotoxicity stems from their potent antagonism of inhibitory neurotransmitter receptors in the central nervous system.[1][2]
Comparative Neurotoxicity Data
The following table summarizes the key quantitative data regarding the neurotoxicity of tutin and coriamyrtin. These values highlight the potent convulsant and lethal effects of these compounds.
| Parameter | Tutin | Coriamyrtin (as a proxy for this compound) | Reference(s) |
| Mechanism of Action | Non-competitive GABA-A receptor antagonist; Glycine receptor antagonist; Calcineurin (CN) activator | Non-competitive GABA-A receptor antagonist | [1][2][3] |
| Primary Effect | Convulsant, Epileptogenic | Convulsant | [2][3] |
| Lethal Dose 50 (LD50) | 0.97 mg/kg (i.p., mice) | 3 mg/kg (i.p., mice) | [3] |
| Convulsive Dose 50 (CD50) | 0.53 mg/kg (i.p., mice) | Not Reported | [3] |
Mechanism of Neurotoxicity
The primary mechanism of neurotoxicity for both tutin and coriamyrtin is the blockade of the chloride ion channel associated with the γ-aminobutyric acid type A (GABA-A) receptor.[1][4] GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system.[5] Its binding to the GABA-A receptor opens an integral chloride channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of action potential firing.[4][6]
By acting as non-competitive antagonists, these toxins bind to a site within the chloride channel pore, physically obstructing the flow of chloride ions.[7] This prevents GABA-mediated inhibition, leading to a state of neuronal hyperexcitability that manifests as seizures and convulsions.[2][3] Recent studies on tutin have also identified an additional mechanism involving the activation of calcineurin (CN), a protein phosphatase, which may contribute to its epileptogenic effects.[3]
Experimental Protocols
The quantitative data presented in this guide are derived from standard toxicological and neuropharmacological assays. Below are detailed methodologies for the key experiments cited.
Determination of Median Lethal Dose (LD50) and Convulsive Dose (CD50)
This protocol outlines the general procedure for determining the acute toxicity of a convulsant agent in an animal model.
-
Objective: To determine the single dose of a substance that will cause death (LD50) or convulsions (CD50) in 50% of a test animal population.
-
Animal Model: Male Kunming mice (or similar strain), typically 18-22g.
-
Procedure:
-
Animals are divided into several groups (n=10-12 per group).
-
The test compound (tutin or coriamyrtin) is dissolved in a suitable vehicle (e.g., saline with a small percentage of ethanol or Tween-80).
-
A range of doses is administered to the different groups via intraperitoneal (i.p.) injection. A control group receives the vehicle only.
-
Following administration, animals are observed continuously for the first 4 hours and then periodically over 24-48 hours.
-
The occurrence of convulsions (defined as clonic-tonic seizures) and the number of mortalities in each group are recorded.
-
The LD50 and CD50 values and their 95% confidence intervals are calculated using a statistical method such as the Bliss method or Probit analysis.
-
In Vivo Neurotoxicity and Seizure Assessment
This protocol describes the workflow for evaluating the epileptogenic potential of a compound using electroencephalography (EEG).
-
Objective: To characterize the seizure activity induced by a neurotoxin by monitoring brain electrical activity.
-
Animal Model: Male C57BL/6J mice (or other appropriate rodent model).
-
Procedure:
-
Electrode Implantation: Mice are anesthetized and surgically implanted with cortical EEG electrodes. After a recovery period of approximately one week, they are used for experiments.
-
Baseline Recording: A baseline EEG is recorded for a defined period (e.g., 30 minutes) before drug administration to ensure no abnormal electrical activity is present.
-
Compound Administration: The neurotoxin (e.g., tutin) is administered via i.p. injection at a predetermined dose (e.g., the CD50).
-
EEG and Behavioral Monitoring: EEG signals are continuously recorded, and behavioral manifestations of seizures are simultaneously video-monitored. The latency to the first seizure, seizure duration, and seizure severity (e.g., using the Racine scale) are quantified.
-
Data Analysis: EEG data is analyzed to identify characteristic epileptiform discharges, such as spike-wave complexes, and to quantify changes in signal power and frequency.
-
Conclusion
Both tutin and coriamyrtin (as a proxy for this compound) are highly potent neurotoxins that induce convulsions through the antagonism of GABA-A receptors. Quantitative data indicates that tutin is significantly more toxic than coriamyrtin in mice, with a lower LD50 and a defined CD50. The shared picrotoxane skeleton is responsible for their common mechanism of action, which involves blocking the inhibitory chloride current in neurons, leading to hyperexcitability and seizures. Further research is required to isolate and characterize the specific toxicological profile of this compound and to validate the assumption that its neurotoxicity is comparable to that of coriamyrtin. The additional discovery of calcineurin activation as a pathway for tutin-induced neurotoxicity suggests that while the primary mechanism is shared, subtle differences may exist in the full toxicological profiles of these related compounds.[3]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Coriamyrtin - Wikipedia [en.wikipedia.org]
- 3. Coriamyrtin [drugfuture.com]
- 4. GABA receptor - Wikipedia [en.wikipedia.org]
- 5. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Coriamyrtin | C15H18O5 | CID 76966357 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative analysis of the antifeedant activity of coriatin derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifeedant activity of tutin, a picrotoxane-type sesquiterpene lactone found in plants of the Coriaria genus, and its synthetic derivatives. The data presented is intended to inform research into the development of novel botanical insecticides. Tutin and its analogs have demonstrated significant insect antifeedant properties, primarily by acting as antagonists of the γ-aminobutyric acid (GABA) receptor in insects.[1][2] This guide summarizes quantitative data on the antifeedant effects of various tutin derivatives, details the experimental protocols used for their evaluation, and illustrates the proposed mechanism of action.
Quantitative Antifeedant Activity
The antifeedant properties of tutin and its derivatives have been evaluated against various insect species. The following table summarizes the antifeedant rates of several derivatives against the 3rd instar larvae of Pseudelatia separata.[1] A higher antifeedant rate indicates a stronger deterrent effect.
| Compound | Derivative Structure | Antifeedant Rate (%) |
| Tutin | - | Positive |
| T1 | 2-(4-methoxybenzoyloxy)-tutin | Clear Antifeedant Activity |
| T2 | 2-(3,5-dinitrobenzoyloxy)-tutin | Inhibition of GAD activity |
| T3 | 2-(6-chloronicotinoyloxy)-tutin | Higher than 2-iso-butenoyltutin |
| T4 | 2-(4-nitrobenzoyloxy)-tutin | Stimulated Feeding |
| 2-iso-butenoyltutin | 2-iso-butenoyltutin | Significantly increased antifeedant activity compared with tutin |
Note: Specific percentage values for antifeedant rates were presented graphically in the source material. The table reflects the described relative activities.[1]
Notably, the derivative T3, which incorporates a nicotinoyl group, showed the most promising antifeedant activity, suggesting that modifications at the 2-hydroxy position of tutin can significantly enhance its insect deterrent properties.[1] Conversely, the T4 derivative was found to stimulate feeding, highlighting the structural specificity of the antifeedant effect.[1] Another study also demonstrated that acylated analogs of tutin, such as 2-iso-butenoyltutin, exhibited more potent antifeedant activity against Mythimna separata than the parent compound.[3]
Experimental Protocols
The evaluation of antifeedant activity was conducted using a nonrestrictive leaf-disc method.[1] This bioassay is a standard procedure for assessing the feeding deterrence of chemical compounds against herbivorous insects.
1. Preparation of Test Solutions:
-
Tutin and its derivatives were dissolved in acetone to a final concentration of 2.0 mg/mL.[1]
-
Acetone was used as the control solution.[1]
2. Leaf-Disc Preparation and Treatment:
-
Fresh, young wheat leaves were cut into circular discs with a diameter of 10 mm.[1]
-
Each leaf-disc was uniformly coated with 5 µL of a test solution on one side.[1]
-
The acetone was allowed to evaporate completely before the discs were used in the bioassay.[1]
3. Bioassay with Pseudelatia separata Larvae:
-
Third instar larvae of P. separata, two days after molting and of similar body size, were used for the experiments.[1]
-
The treated leaf discs were placed in a testing arena with the larvae.
-
The consumption of the leaf discs was measured over a specific period to determine the antifeedant rate.
4. Data Analysis:
-
The antifeedant rate is calculated based on the difference in consumption between the treated and control leaf discs. A positive value indicates feeding deterrence, while a negative value suggests feeding stimulation.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow of the nonrestrictive leaf-disc bioassay used to evaluate the antifeedant activity of tutin derivatives.
Proposed Signaling Pathway of Antifeedant Activity
Tutin's antifeedant mechanism is believed to involve the disruption of the GABAergic system in insects.[1][2] The following diagram illustrates the proposed signaling pathway.
Tutin acts as a non-competitive antagonist of GABA receptors, preventing the influx of chloride ions and subsequent hyperpolarization of the neuron. This disruption of inhibitory neurotransmission is thought to lead to the observed antifeedant effects. Furthermore, studies have shown that tutin and its derivatives can modulate the activity of enzymes involved in GABA metabolism, such as GAD and GABA-T, further disturbing the GABAergic system.[1] The differential effects of various derivatives on these enzymes may explain the observed differences in their antifeedant potency.
References
A Comparative Guide to the Structure-Activity Relationship of Picrotoxane Sesquiterpenoids: The Impact of Acetylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of picrotoxane sesquiterpenoids, a class of naturally occurring neurotoxins. While direct research on acetylated analogs of coriatin is not extensively available, this document draws on data from the closely related and well-studied picrotoxane, picrotoxinin, to infer the effects of acetylation on biological activity. Picrotoxane sesquiterpenoids are potent non-competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor, a key player in inhibitory neurotransmission. Understanding their SAR is crucial for the development of novel insecticides and therapeutic agents.
Structure-Activity Relationship of Picrotoxane Analogs
The biological activity of picrotoxane sesquiterpenoids is highly dependent on their molecular structure. Modifications to the core picrotoxane skeleton can lead to significant changes in their potency as GABA-A receptor antagonists.
Table 1: Qualitative Structure-Activity Relationship of Picrotoxinin Analogs at the GABA-A Receptor
| Compound/Analog | Modification | Effect on Antagonistic Activity | Reference |
| Picrotoxinin | Parent Compound | High | N/A |
| Picrotin | Hydration of the isopropenyl group | Reduced activity | [1] |
| Picrotoxinin Acetate | Acetylation of the C-6 bridgehead hydroxyl group | Substantially reduced activity | [1] |
| α-Picrotoxinone | Conversion of the isopropenyl group to an acetyl group | Reduced activity | [1] |
| Fluoropicrotoxinin | Substitution of the C-6 hydroxyl with fluorine | Little effect on activity | [1] |
Key Findings from SAR Studies:
-
The C-6 Bridgehead Hydroxyl Group: This functional group is critical for potent antagonistic activity. Acetylation of this hydroxyl group in picrotoxinin to form picrotoxinin acetate leads to a substantial reduction in its effectiveness. This suggests that the hydroxyl group may act as a hydrogen bond donor in the binding pocket of the GABA-A receptor.
-
The Isopropenyl Group: The lipophilicity of the terminal isopropenyl group is important for the inhibitory action of picrotoxinin. Modifications that reduce this lipophilicity, such as hydration to form picrotin or conversion to an acetyl group to form α-picrotoxinone, result in decreased activity.
Experimental Protocols
Detailed methodologies are essential for the synthesis and biological evaluation of picrotoxane analogs. The following are representative protocols for the synthesis of an acetylated analog and for assessing the biological activity at the GABA-A receptor.
1. Synthesis of 6-Acetylpicrotoxinin (Picrotoxinin Acetate)
This protocol is a general method for the acetylation of a hydroxyl group and would be applicable to picrotoxinin.
-
Materials: Picrotoxinin, acetic anhydride, pyridine, dichloromethane (DCM), saturated sodium bicarbonate solution, anhydrous magnesium sulfate, silica gel for column chromatography, ethyl acetate, and hexane.
-
Procedure:
-
Dissolve picrotoxinin in anhydrous DCM in a round-bottom flask.
-
Add an excess of pyridine to the solution.
-
Add acetic anhydride dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield 6-acetylpicrotoxinin.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
2. Biological Activity Assessment: Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the effect of a compound on the function of the GABA-A receptor in living cells.
-
Cell Culture: Use a cell line stably expressing the desired GABA-A receptor subunits (e.g., HEK293 cells) or primary neurons.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
-
Recording Procedure:
-
Prepare borosilicate glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the membrane potential at -60 mV.
-
Apply GABA (at a concentration that elicits a submaximal response, e.g., EC₂₀) to the cell using a rapid perfusion system to record a baseline current.
-
Co-apply GABA with varying concentrations of the test compound (e.g., picrotoxinin or its acetylated analog).
-
Record the inhibition of the GABA-induced current by the test compound.
-
Wash out the test compound and ensure the GABA-induced current returns to baseline.
-
Construct a concentration-response curve and calculate the IC₅₀ value to quantify the potency of the antagonist.
-
3. Biological Activity Assessment: Radioligand Binding Assay
This assay measures the ability of a compound to displace a known radiolabeled ligand from the picrotoxin binding site on the GABA-A receptor.
-
Materials: Rat brain membrane preparation, [³H]-dihydropicrotoxinin (or another suitable radioligand for the picrotoxin site), test compounds, wash buffer (e.g., 50 mM Tris-HCl), scintillation fluid.
-
Procedure:
-
Prepare rat brain membranes and resuspend them in a suitable buffer.
-
In a multi-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, include wells with a high concentration of unlabeled picrotoxin.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a set period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value.
-
Signaling Pathway and Experimental Workflow
Picrotoxane sesquiterpenoids exert their effects by modulating the GABAergic signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for assessing the activity of these compounds.
Caption: GABAergic signaling pathway and the inhibitory action of picrotoxane analogs.
Caption: Experimental workflow for SAR studies of acetylated picrotoxane analogs.
References
A Comparative Analysis of Anisatin and Standard GABAᴀ Receptor Antagonists
An Objective Guide for Neuropharmacology and Drug Development Professionals
Introduction:
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, mediating its effects through ionotropic GABAᴀ receptors and metabotropic GABAʙ receptors. The GABAᴀ receptor, a ligand-gated chloride ion channel, is a critical target for a wide range of therapeutic agents, including sedatives, anxiolytics, and anticonvulsants. Antagonists of the GABAᴀ receptor are invaluable tools in neuroscience research for studying inhibitory neurotransmission and are investigated for their potential in treating conditions related to excessive GABAergic tone.
This guide provides a comparative benchmark of Anisatin, a naturally occurring picrotoxane sesquiterpene, against well-established GABAᴀ receptor antagonists: Picrotoxin, Bicuculline, and Gabazine (SR-95531). Anisatin is presented here as a representative of the picrotoxin-like family of non-competitive antagonists, offering a valuable comparison to this class of compounds. This analysis is based on published experimental data to assist researchers in selecting appropriate antagonists for their specific experimental needs.
Comparative Performance Data
The following table summarizes the key quantitative metrics for Anisatin and the benchmark antagonists, focusing on their potency at the GABAᴀ receptor.
| Compound | Type of Antagonism | IC₅₀ / EC₅₀ | Test System / Conditions |
| Anisatin | Non-competitive | ~1.10 µM (EC₅₀)¹ | Whole-cell patch clamp on rat dorsal root ganglion neurons[1] |
| 0.43 µM (IC₅₀)² | Inhibition of [³H]EBOB binding in rat brain membranes[2] | ||
| Picrotoxin | Non-competitive | 0.24 µM (IC₅₀) | Synapses in the central nervous system |
| 0.8 µM (IC₅₀) | On α5β3γ2 receptors in the presence of 30 µM GABA[3] | ||
| Bicuculline | Competitive | 3.3 µM (IC₅₀) | On α5β3γ2 receptors in the presence of 30 µM GABA[3] |
| Gabazine (SR-95531) | Competitive | 0.44 µM (IC₅₀) | On cultured hippocampal neurons[4] |
¹EC₅₀ for suppression of GABA-induced whole-cell currents. ²IC₅₀ for competitive inhibition of a non-competitive antagonist's binding.
Signaling Pathways and Experimental Visualization
To better understand the mechanisms of action and the experimental approaches used for benchmarking, the following diagrams illustrate the GABAᴀ receptor signaling pathway and a generalized experimental workflow.
Caption: GABAᴀ Receptor Signaling Pathway and Points of Antagonism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interaction of anisatin with rat brain gamma-aminobutyric acidA receptors: allosteric modulation by competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sophion.com [sophion.com]
- 4. The differential antagonism by bicuculline and SR95531 of pentobarbitone-induced currents in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthesis routes for 6-O-Acetylcoriatin
A Head-to-Head Comparison of Synthesis Routes for 6-O-Acetylcoriatin
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex natural products and their derivatives is a cornerstone of medicinal chemistry and drug development. This compound, a derivative of the picrotoxane sesquiterpenoid Coriatin, presents an interesting synthetic challenge. While specific literature on the synthesis of this compound is scarce, this guide provides a comparative analysis of two plausible synthetic strategies: a semi-synthetic approach starting from the natural product Coriatin, and a hypothetical de novo total synthesis. This comparison is based on established methodologies for the synthesis of related picrotoxane sesquiterpenoids and standard organic transformations.
Data Presentation: A Comparative Overview
The two primary approaches to obtaining this compound are summarized below. It is important to note that the total synthesis route is hypothetical and based on strategies employed for structurally similar molecules, as a specific total synthesis of Coriatin or its acetylated derivative has not been widely reported.
| Parameter | Semi-Synthesis from Coriatin | Hypothetical Total Synthesis |
| Starting Material | Coriatin (isolated from Coriaria species) | Commercially available simple organic molecules |
| Number of Steps | 2 (Isolation and Acetylation) | >15 (multi-step, complex pathway) |
| Estimated Overall Yield | High (typically >80% for acetylation) | Low (typically <1% for complex total syntheses) |
| Scalability | Dependent on natural source availability | Potentially highly scalable |
| Stereochemical Control | Inherited from the natural product | Requires complex stereoselective reactions |
| Purification Complexity | Moderate | High |
| Key Advantages | High efficiency, access to natural stereochemistry | Independence from natural sources, potential for analogue synthesis |
| Key Disadvantages | Reliance on natural source availability | Very long, complex, and low-yielding route |
Route 1: Semi-Synthesis from Natural Coriatin
This approach leverages the natural availability of Coriatin, which can be isolated from plants of the Coriaria genus, such as Coriaria nepalensis[1]. The subsequent acetylation of the C6-hydroxyl group is a straightforward chemical transformation.
Experimental Protocol: Isolation and Acetylation of Coriatin
Step 1: Isolation of Coriatin
-
Plant Material: Air-dried and powdered leaves and stems of Coriaria nepalensis.
-
Extraction: The plant material is extracted exhaustively with a suitable solvent system, such as ethanol or a mixture of chloroform and methanol.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning and column chromatography over silica gel using a gradient of solvents (e.g., hexane-ethyl acetate) to separate different components.
-
Purification: Fractions containing Coriatin are identified by thin-layer chromatography (TLC) and combined. Further purification by recrystallization or preparative high-performance liquid chromatography (HPLC) yields pure Coriatin.
Step 2: Acetylation of Coriatin
-
Reaction Setup: To a solution of Coriatin (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or pyridine, under an inert atmosphere (e.g., nitrogen or argon), is added acetic anhydride (1.5-2 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours (typically 4-12 hours) and monitored by TLC until the starting material is consumed.
-
Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Logical Workflow for Semi-Synthesis
Route 2: Hypothetical Total Synthesis
A de novo total synthesis of a complex molecule like Coriatin would be a significant undertaking. Based on the syntheses of other picrotoxane sesquiterpenoids, a plausible route would involve the construction of the polycyclic core followed by a series of functional group manipulations.[2][3][4][5][6]
Key Stages of a Hypothetical Total Synthesis
-
Core Skeleton Construction: A key step would likely be a cycloaddition reaction, such as a Diels-Alder reaction, to form a bicyclic intermediate.[7][8][9]
-
Stereocontrolled Functionalization: Subsequent steps would involve stereoselective oxidations, such as epoxidations and dihydroxylations, to install the numerous oxygen functionalities with the correct stereochemistry.
-
Lactone Formation: Formation of the characteristic γ-lactone ring would be a crucial late-stage transformation.
-
Final Acetylation: The final step would be the selective acetylation of the C6-hydroxyl group.
Experimental Protocols for Key Hypothetical Steps
Key Step Example 1: Diels-Alder Cycloaddition
-
Reactants: A suitable diene and dienophile are dissolved in an appropriate solvent (e.g., toluene). A Lewis acid catalyst (e.g., AlCl₃, Et₂AlCl) may be added to promote the reaction and control stereoselectivity.
-
Conditions: The reaction mixture is heated under reflux for several hours to days, with progress monitored by TLC.
-
Work-up: Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography. Representative yields for such reactions in complex syntheses can range from 50% to 80%.
Key Step Example 2: Stereoselective Epoxidation
-
Reactants: The alkene substrate is dissolved in a chlorinated solvent (e.g., DCM). An epoxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or a catalyst system for asymmetric epoxidation (e.g., Sharpless or Jacobsen epoxidation) is added.
-
Conditions: The reaction is typically run at low temperatures (e.g., 0 °C to -78 °C) to enhance stereoselectivity.
-
Work-up: The reaction is quenched, and the product is extracted and purified. Yields for stereoselective epoxidations are often in the range of 70-95%.[10][11][12]
Logical Diagram of a Hypothetical Total Synthesis Approach
Head-to-Head Comparison of Synthetic Routes
Conclusion
For the production of this compound, the semi-synthetic approach is unequivocally more practical and efficient, provided that a reliable natural source of Coriatin is available. The high number of steps, inherent complexity, and likely low overall yield of a total synthesis make it a formidable challenge, primarily of academic interest for the development of new synthetic methodologies. However, a total synthesis route would offer the significant advantage of being independent of natural sources and would open avenues for the creation of novel analogues with potentially enhanced biological activities. The choice of synthetic route would therefore depend on the specific goals of the research or development program, balancing the need for material access with the desire for synthetic novelty and flexibility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total synthesis of twenty-five picrotoxanes by virtual library selection - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 6. researchgate.net [researchgate.net]
- 7. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 8. Diels–Alder Reaction [sigmaaldrich.com]
- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Highly Position- and Enantioselective Catalytic Epoxidation of Polyolefins Mediated by a Chiral Mn Complex, Including a One-Step Conversion of Squalene to the (S)-2,3-Epoxide, a Precursor of Natural Steroids and Terpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Grip: A Comparative Guide to Confirming the Binding Site of 6-O-Acetylcoriatin on the GABA Receptor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental approaches to confirm the binding site of 6-O-Acetylcoriatin, a picrotoxin-like convulsant, on the γ-aminobutyric acid type A (GABAA) receptor. This document outlines key experimental data, detailed protocols, and visual workflows to facilitate the objective assessment of this compound's interaction with its molecular target.
This compound, a member of the picrotoxane sesquiterpenoid family, is known to be a non-competitive antagonist of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] Like its parent compound picrotoxin, it is believed to exert its convulsant effects by physically blocking the receptor's integral chloride ion channel.[1][2] This guide details the established experimental framework for unequivocally identifying and characterizing this binding interaction, providing a comparative analysis with other relevant GABAA receptor antagonists.
Comparative Analysis of GABAA Receptor Antagonists
The following table summarizes key quantitative data for this compound and other well-characterized GABAA receptor antagonists. The data for this compound is presented as a representative example of a picrotoxin-like compound, and researchers are encouraged to generate specific data using the protocols outlined in this guide.
| Compound | Type of Antagonism | Binding Site | IC50 (µM) | Method of Determination |
| This compound | Non-competitive | Ion Channel Pore | Data to be determined | Radioligand Binding Assay, Electrophysiology |
| Picrotoxin | Non-competitive | Ion Channel Pore | 0.4 - 0.6 | Electrophysiology (Whole-Cell Voltage Clamp)[3] |
| Bicuculline | Competitive | GABA Binding Site | 1.0 - 5.0 | Electrophysiology (Schild Analysis)[4] |
| Gabazine (SR-95531) | Competitive | GABA Binding Site | 0.1 - 0.5 | Electrophysiology |
| Furosemide | Non-competitive | Putative allosteric site | 10 - 100 | Electrophysiology |
Experimental Protocols for Binding Site Confirmation
To definitively confirm the binding site of this compound, a combination of radioligand binding assays, electrophysiological recordings, and site-directed mutagenesis is recommended.
Radioligand Binding Assay: Probing the Picrotoxin Site
This assay indirectly measures the affinity of this compound for the picrotoxin binding site by quantifying its ability to displace a radiolabeled ligand that specifically binds to this site, such as [35S]t-butylbicyclophosphorothionate ([35S]TBPS).
Protocol:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Wash the pellet by resuspension in fresh buffer and repeat the centrifugation. The final pellet is resuspended in buffer to a protein concentration of 1-2 mg/mL.
-
Binding Assay: In a final volume of 500 µL, incubate 100 µg of membrane protein with 2 nM [35S]TBPS in the absence (total binding) or presence (non-specific binding) of 2 µM unlabeled picrotoxin. For competition binding, incubate the membranes and radioligand with varying concentrations of this compound.
-
Incubation: Incubate the samples at 25°C for 90 minutes.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in 0.05% polyethylenimine. Wash the filters three times with 4 mL of ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
Electrophysiology: Functional Characterization of Channel Block
Whole-cell voltage-clamp recordings from cells expressing GABAA receptors (e.g., Xenopus oocytes or HEK293 cells) provide a functional measure of the antagonistic properties of this compound.
Protocol:
-
Cell Culture and Transfection: Culture HEK293 cells and transfect them with cDNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2).
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. The standard external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4). The internal pipette solution contains (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 2 Mg-ATP (pH 7.2).
-
Whole-Cell Recording: Obtain a gigaseal and establish the whole-cell configuration. Clamp the membrane potential at -60 mV.
-
Drug Application: Apply GABA (e.g., at its EC50 concentration) to elicit a control current. After a stable response is obtained, co-apply GABA with increasing concentrations of this compound.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the antagonist. Plot the percentage of inhibition as a function of the this compound concentration to determine the IC50 value. A non-competitive antagonist will reduce the maximal GABA-evoked current without shifting the GABA EC50.
Site-Directed Mutagenesis: Pinpointing the Binding Residues
This technique involves mutating specific amino acid residues within the putative binding site and assessing the effect on the antagonist's potency. For picrotoxin-like compounds, key residues are located in the second transmembrane domain (M2), which lines the ion channel pore.[5]
Protocol:
-
Mutagenesis: Introduce point mutations into the cDNA of a GABAA receptor subunit (e.g., replacing a threonine at the 6' position of the M2 domain with a larger, aromatic residue like phenylalanine).
-
Expression and Recording: Express the mutant receptors in a suitable cell system (e.g., Xenopus oocytes) and perform whole-cell voltage-clamp recordings as described above.
-
Data Analysis: Determine the IC50 for this compound on the mutant receptors and compare it to the wild-type receptors. A significant increase in the IC50 value for the mutant receptor indicates that the mutated residue is critical for the binding of the antagonist.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental logic and the underlying molecular mechanism, the following diagrams are provided.
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. Picrotoxin-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resource.aminer.org [resource.aminer.org]
- 4. A functional comparison of the antagonists bicuculline and picrotoxin at recombinant GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of channel-lining residues in the M2 membrane-spanning segment of the GABA(A) receptor alpha1 subunit - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for 6-O-Acetylcoriatin
Disclaimer: This document provides guidance on the proper disposal of 6-O-Acetylcoriatin based on general principles of laboratory safety and information available for related compounds. A specific Safety Data Sheet (SDS) for this compound was not found. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling or disposing of this compound.
Pre-Disposal Safety and Handling
Before beginning any disposal procedures for this compound, it is crucial to handle the compound with appropriate care due to its potential toxicity. As a sesquiterpenoid derived from Coriaria nepalensis, a plant known for its toxic properties, this compound should be treated as a hazardous substance.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator may be necessary.
Disposal of this compound Waste
The primary method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal service. Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Segregation: All waste contaminated with this compound must be segregated from non-hazardous waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated lab supplies (e.g., pipette tips, vials, gloves, bench paper).
-
-
Waste Collection:
-
Solid Waste: Collect solid this compound and contaminated disposable lab supplies in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect solutions containing this compound in a designated, leak-proof, and chemically compatible waste container. Do not mix with other incompatible waste streams.
-
-
Labeling: All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
-
Storage: Store the labeled hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until collection by your institution's EHS or a licensed waste disposal contractor.
-
Decontamination:
-
Decontaminate all non-disposable laboratory equipment that has come into contact with this compound. A suitable solvent such as ethanol or isopropanol may be effective, followed by a thorough wash with soap and water. Collect all decontamination rinsate as hazardous liquid waste.
-
Clean the work area (fume hood, benchtop) with an appropriate solvent and then soap and water. All cleaning materials (e.g., wipes, paper towels) should be disposed of as solid hazardous waste.
-
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, quantitative data regarding disposal parameters is limited. The following table provides general guidance based on common laboratory practices for toxic small molecules.
| Parameter | Value/Guideline | Source/Rationale |
| LD50 (Oral, Rat) | Not available | A specific toxicological profile for this compound is not readily available in public literature. |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] | Based on information from chemical suppliers.[1] |
| Recommended Storage | 2-8°C for up to 24 months (solid).[1] | Manufacturer's recommendation for product stability.[1] |
| Waste Container Type | Polyethylene or glass for liquids; puncture-resistant bags or containers for solids. | Standard practice for chemical waste containment to ensure chemical compatibility and safety. |
| Workplace Exposure Limit | Not established | Assume a low exposure limit and handle with high caution due to the compound's origin and potential toxicity. |
Experimental Protocols
As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not provided. All experimental work should be conducted in a well-ventilated fume hood, and a comprehensive, experiment-specific risk assessment should be performed beforehand.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling 6-O-Acetylcoriatin
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 6-O-Acetylcoriatin. As a derivative of Coriatin, a sesquiterpenoid lactone, this compound should be handled with care due to the potential for biological activity and cytotoxicity associated with this class of compounds. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Physicochemical and Hazard Profile
| Property | Value (for Coriatin) | Source |
| Molecular Formula | C15H20O6 | PubChem[1] |
| Molecular Weight | 296.31 g/mol | PubChem[1] |
| Appearance | Solid (assumed) | General chemical knowledge |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[2] |
| Storage | Store at 2-8°C for up to 24 months. For solutions, store as aliquots at -20°C for up to two weeks. | ChemFaces[2] |
| Known Hazards | Potential for cytotoxicity and skin irritation. Handle as a cytotoxic compound. | General information on sesquiterpenoid lactones |
Personal Protective Equipment (PPE) and Handling
Due to the potential cytotoxic nature of this compound, stringent adherence to safety protocols is mandatory. All handling of the compound, especially in its powdered form, should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of dust.
Required Personal Protective Equipment:
-
Gloves: Wear two pairs of nitrile gloves at all times.
-
Eye Protection: Chemical safety goggles are required. A face shield should be used when there is a risk of splashing.
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn over personal clothing.
-
Respiratory Protection: If handling the compound outside of a fume hood is unavoidable, a properly fitted N95 respirator or higher is necessary.
Handling Procedures:
-
Preparation: Before handling, ensure the work area in the fume hood is clean and decontaminated. Cover the work surface with absorbent, plastic-backed paper.
-
Weighing: Weigh the solid compound in the fume hood. Use a dedicated spatula and weighing paper.
-
Dissolving: Dissolve the compound in an appropriate solvent (e.g., DMSO) within the fume hood. Use Luer-lock syringes and needles for transfers to minimize aerosol generation.
-
Spill Management: A cytotoxic spill kit must be readily available in the laboratory. In case of a spill, evacuate the immediate area, and follow the institutional spill response procedures.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general methodology for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM from the stock solution. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Operational and Disposal Plan
A systematic approach to the entire lifecycle of this compound in the laboratory is essential for safety and compliance.
Disposal Plan:
All waste contaminated with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.
-
Segregation: At the point of generation, segregate all contaminated waste from the regular laboratory trash.
-
Solid Waste: Dispose of contaminated gloves, lab coats, plasticware, and absorbent paper in a designated, clearly labeled, puncture-resistant cytotoxic waste container.[3][4]
-
Liquid Waste: Collect all contaminated liquids, including cell culture media and unused solutions, in a sealed, leak-proof container that is clearly labeled as "Cytotoxic Waste."
-
Sharps: Dispose of all contaminated sharps, such as needles, syringes, and pipette tips, in a designated, puncture-proof sharps container labeled for cytotoxic waste.[4]
-
Final Disposal: All cytotoxic waste containers must be collected and disposed of by a certified hazardous waste management service, typically via high-temperature incineration.[4]
By adhering to these guidelines, researchers can safely handle this compound while minimizing personal exposure and environmental contamination, thereby fostering a secure and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
